Technical Documentation Center

Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)-
  • CAS: 56845-87-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Core Differences Between 27-Hydroxycholesterol and 3β-hydroxy-5-cholestenoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary Cholesterol, a lipid essential for cellular structure and function, serves as the precursor to a diverse family of oxidized meta...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholesterol, a lipid essential for cellular structure and function, serves as the precursor to a diverse family of oxidized metabolites known as oxysterols. Within this class, 27-hydroxycholesterol (27-OHC) and 3β-hydroxy-5-cholestenoic acid represent two critical molecules that, despite their close biosynthetic relationship, exhibit profoundly different physiological functions and pathological implications. This guide delineates the fundamental distinctions between these two oxysterols, from their shared enzymatic origin to their divergent roles as a multifaceted signaling molecule and a key bile acid intermediate, respectively. Understanding these differences is paramount for researchers investigating cholesterol metabolism, endocrine-related cancers, neurodegenerative disorders, and metabolic diseases.

The Shared Origin: A Tale of a Single Enzyme

Both 27-OHC and 3β-hydroxy-5-cholestenoic acid are products of the "acidic" pathway of bile acid synthesis, a crucial route for cholesterol catabolism. The genesis of both molecules is initiated by a single, rate-limiting enzyme: Sterol 27-hydroxylase , a mitochondrial cytochrome P450 enzyme encoded by the CYP27A1 gene.[1][2][3]

CYP27A1 catalyzes the stereospecific hydroxylation of the terminal methyl group on the cholesterol side chain. This initial oxidation of cholesterol yields 27-hydroxycholesterol. Subsequently, through further enzymatic action also mediated by CYP27A1, the C27-hydroxyl group of 27-OHC is oxidized first to an aldehyde and then to a carboxylic acid, forming 3β-hydroxy-5-cholestenoic acid.[4] Thus, 27-OHC is a direct metabolic precursor to 3β-hydroxy-5-cholestenoic acid.

This shared origin is clinically highlighted by the rare genetic disorder Cerebrotendinous Xanthomatosis (CTX) . CTX is caused by mutations in the CYP27A1 gene, leading to a deficiency in sterol 27-hydroxylase activity.[5][6][7] This enzymatic block prevents the efficient synthesis of both 27-OHC and 3β-hydroxy-5-cholestenoic acid, disrupting the acidic bile acid pathway and causing the pathological accumulation of cholesterol and its metabolite cholestanol in various tissues, leading to severe neurological and systemic symptoms.[5][8]

Biosynthetic_Pathway Cholesterol Cholesterol OHC_27 27-Hydroxycholesterol (27-OHC) Cholesterol->OHC_27 CYP27A1 (Hydroxylation) CA_3b 3β-hydroxy-5-cholestenoic acid OHC_27->CA_3b CYP27A1 (Further Oxidation)

Caption: Biosynthesis of 27-OHC and 3β-hydroxy-5-cholestenoic acid from cholesterol.

Structural and Physicochemical Divergence

The fundamental difference lies in the functional group at the terminus of the sterol side chain. This subtle structural change dramatically alters the molecules' polarity, reactivity, and biological receptor interactions.

Feature27-Hydroxycholesterol (27-OHC)3β-hydroxy-5-cholestenoic acid
IUPAC Name (3β)-Cholest-5-ene-3,27-diol(3β)-3-Hydroxycholest-5-en-26-oic acid
Key Functional Group C-27 Hydroxyl (-OH) groupC-26 Carboxylic Acid (-COOH) group
Molecular Formula C27H46O2C27H44O3
Primary Role Signaling MoleculeBile Acid Precursor / Intermediate
Key Receptors Estrogen Receptors (ERα, ERβ), Liver X Receptors (LXR)γ-Secretase, DNA Methyltransferases (DNMTs)
Solubility Lipophilic, can cross cell membranes and the blood-brain barrierMore polar than 27-OHC due to the carboxyl group

Divergent Biological Functions and Pathophysiological Roles

The structural distinction between a terminal alcohol and a carboxylic acid dictates the vastly different biological narratives of these two molecules.

27-Hydroxycholesterol: The Endogenous Signaling Modulator

27-OHC is now recognized not merely as a metabolic intermediate but as a potent signaling molecule with pleiotropic effects.[9] It is the most abundant oxysterol in human circulation, and its levels correlate with total cholesterol.[10][11]

  • Selective Estrogen Receptor Modulator (SERM): 27-OHC was the first identified endogenous SERM.[12][13] It binds to both estrogen receptor alpha (ERα) and beta (ERβ), exhibiting tissue-specific agonist and antagonist activities.[10][14][15] In ER-positive breast cancer cells, 27-OHC acts as an agonist, promoting cell proliferation and potentially contributing to endocrine therapy resistance.[1][9][16] Conversely, in the vasculature, it can act as an ER antagonist, inhibiting the protective effects of estrogen.[14]

  • Liver X Receptor (LXR) Agonist: 27-OHC activates LXRs, nuclear receptors that are master regulators of cholesterol homeostasis.[1][16] This activation promotes the expression of genes like ABCA1 and ABCG1, which facilitate cholesterol efflux from cells, particularly macrophages, thereby playing a role in preventing foam cell formation in atherosclerosis.[17]

  • Pathological Implications:

    • Oncology: Elevated levels of 27-OHC and its synthesizing enzyme, CYP27A1, are linked to the progression of several cancers, including breast, prostate, and lung cancer.[1][18][19]

    • Cardiovascular Disease: While its LXR activity is protective, its pro-inflammatory and ER-antagonistic effects contribute to the complexity of its role in atherosclerosis.[11][15]

    • Bone Metabolism: 27-OHC influences bone homeostasis by decreasing osteoblast differentiation and enhancing osteoclastogenesis, potentially linking high cholesterol to bone loss.[20]

    • Neuroinflammation: As 27-OHC can cross the blood-brain barrier, it is implicated in neuroinflammatory and neurodegenerative processes.[17]

27OHC_Signaling cluster_0 27-Hydroxycholesterol (27-OHC) cluster_1 Cellular Targets & Pathways cluster_2 Physiological Outcomes OHC 27-OHC ER Estrogen Receptors (ERα / ERβ) OHC->ER Binds as SERM LXR Liver X Receptors (LXRα / LXRβ) OHC->LXR Binds as Agonist Gene Modulation of Gene Transcription ER->Gene LXR->Gene Chol Cholesterol Efflux Gene->Chol Prolif Cell Proliferation (e.g., Breast Cancer) Gene->Prolif Bone Altered Bone Homeostasis Gene->Bone

Caption: Signaling pathways of 27-Hydroxycholesterol.

3β-hydroxy-5-cholestenoic acid: The Metabolic Intermediate and Biomarker

In contrast to its precursor, 3β-hydroxy-5-cholestenoic acid does not function as a broad signaling molecule like a SERM. Its roles are more defined within metabolic pathways and as an emerging biomarker.

  • Bile Acid Synthesis: Its primary and most established role is as an obligate intermediate in the acidic pathway of bile acid synthesis, which accounts for a significant portion of cholesterol elimination.[2]

  • Biomarker for Lung Integrity: The lung, particularly alveolar macrophages, is a major source of circulating 3β-hydroxy-5-cholestenoic acid.[21] Studies have shown that plasma levels of this acid drop significantly following lung removal and that lower levels are associated with increased mortality in patients with Acute Respiratory Distress Syndrome (ARDS), suggesting it may be a biomarker of alveolar macrophage functional integrity.[21]

  • γ-Secretase Modulation: In the context of neuroscience, 3β-hydroxy-5-cholestenoic acid has been identified as an endogenous modulator of γ-secretase, an enzyme complex critical in the generation of amyloid-β (Aβ) peptides. It has been shown to decrease the production of the toxic Aβ42 peptide while increasing shorter forms, a profile that could be protective against Alzheimer's disease.[22]

  • Epigenetic Regulation: Recent research has uncovered a novel function for 3β-hydroxy-5-cholestenoic acid as an endogenous epigenetic regulator. It can modulate the activity of DNA methyltransferases (DNMTs) and has been shown to decrease lipid accumulation in hepatocytes, indicating a potential therapeutic role in metabolic disorders like metabolic dysfunction-associated steatotic liver disease (MASLD).[23]

Methodologies for Analysis and Functional Characterization

Distinguishing and quantifying these structurally similar molecules, as well as assessing their distinct biological activities, requires specific and sensitive methodologies.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate quantification of oxysterols from complex biological matrices such as plasma, serum, and tissue homogenates.[24][25][26]

Generalized Protocol for Oxysterol Quantification:

  • Internal Standard Spiking: Add deuterated internal standards for 27-OHC and other oxysterols to the sample to correct for extraction losses and matrix effects.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system like dichloromethane/methanol or the Folch method (chloroform/methanol) to isolate lipids from the aqueous sample.

  • Saponification (Optional): To measure total oxysterol levels (both free and esterified), a saponification step (e.g., with ethanolic KOH) is performed to hydrolyze sterol esters. For free oxysterols, this step is omitted.

  • Solid-Phase Extraction (SPE): Use a C18 or similar SPE cartridge to separate the more polar oxysterols from the vast excess of cholesterol, which would otherwise interfere with the analysis.[25][27]

  • Derivatization (Optional but common): To enhance ionization efficiency for ESI-MS, oxysterols can be derivatized (e.g., picolinoyl esters or Girard P hydrazones).

  • LC Separation: Inject the purified extract onto a reverse-phase C18 column. A gradient of solvents (e.g., methanol/water/formic acid and isopropanol/methanol/formic acid) is used to chromatographically separate the different oxysterol isomers.[25]

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored for highly selective and sensitive quantification.

LCMS_Workflow Sample Biological Sample (Plasma, Tissue) Extract Lipid Extraction (e.g., Folch) Sample->Extract 1. Add Internal Standards SPE Solid-Phase Extraction (SPE) (Purification) Extract->SPE 2. Isolate Lipids LC Liquid Chromatography (LC) (Separation) SPE->LC 3. Separate from Cholesterol MS Tandem Mass Spectrometry (MS/MS) (Detection & Quantification) LC->MS 4. Separate Analytes

Caption: General workflow for oxysterol analysis by LC-MS/MS.

Functional Assays

Protocol: 27-OHC Activity as a SERM via Luciferase Reporter Assay

  • Objective: To quantify the ability of 27-OHC to activate estrogen receptor-mediated gene transcription.

  • Methodology:

    • Cell Culture: Culture an ER-positive human breast cancer cell line (e.g., MCF-7) in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to minimize background estrogenic activity.

    • Transfection: Co-transfect the cells with two plasmids: an Estrogen Response Element (ERE)-driven firefly luciferase reporter plasmid (e.g., pGL3-ERE-luc) and a constitutively active Renilla luciferase plasmid (e.g., pRL-TK) to serve as a transfection control.

    • Treatment: After 24 hours, treat the transfected cells with vehicle (e.g., ethanol), a positive control (17β-estradiol), and varying concentrations of 27-OHC for 18-24 hours.

    • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system on a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the fold-induction by 27-OHC to the vehicle control. This assay can be adapted to measure antagonistic activity by co-treating with 17β-estradiol.

Conclusion and Future Directions

While 27-hydroxycholesterol and 3β-hydroxy-5-cholestenoic acid are intimately linked through the catalytic action of CYP27A1, their functional divergence is profound. 27-OHC acts as a critical signaling lipid, an endogenous SERM and LXR agonist that directly partakes in the pathophysiology of cancer, atherosclerosis, and bone disease. In contrast, 3β-hydroxy-5-cholestenoic acid functions primarily as a metabolic intermediate in the bile acid pathway, with emerging, more specialized roles as a disease biomarker, a γ-secretase modulator, and an epigenetic regulator.

This distinction underscores a crucial principle in lipid biology: subtle modifications to a common molecular scaffold can unlock entirely new biological functions. For drug development professionals, this presents distinct opportunities. Targeting CYP27A1 could modulate the levels of both molecules, a strategy being explored for ER-positive cancers.[16] Alternatively, developing specific antagonists for the 27-OHC-ER interaction or harnessing the unique properties of 3β-hydroxy-5-cholestenoic acid for metabolic or neurodegenerative diseases represent exciting and highly specific therapeutic avenues.

References

  • Umetani, M., et al. (2008). 27-hydroxycholesterol is an endogenous selective estrogen receptor modulator. Nature Medicine, 14(1), 65–77. [Link]

  • Umetani, M., et al. (2012). SUN-016 27-Hydroxycholesterol a Selective Estrogen Receptor Modulator. Journal of the Endocrine Society, 3(Suppl 1). [Link]

  • DuSell, C. D., et al. (2008). 27-Hydroxycholesterol Is an Endogenous Selective Estrogen Receptor Modulator. Molecular Endocrinology, 22(1), 65-77. [Link]

  • Umetani, M., et al. (2007). 27-Hydroxycholesterol is an endogenous SERM that inhibits the cardiovascular effects of estrogen. Nature Medicine, 13(10), 1185-1192. [Link]

  • Wikipedia contributors. (2023). 27-Hydroxycholesterol. Wikipedia, The Free Encyclopedia. [Link]

  • Umetani, M., & Shaul, P. W. (2011). 27-Hydroxycholesterol: the first identified endogenous SERM. Trends in Endocrinology and Metabolism, 22(4), 130-135. [Link]

  • Wang, Y., et al. (2023). 27-Hydroxycholesterol in cancer development and drug resistance. Journal of Translational Medicine, 21(1), 693. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 165511, 3beta-Hydroxy-5-cholestenoic acid. [Link]

  • Liu, B., et al. (2017). 27-Hydroxycholesterol regulates cholesterol synthesis and transport in C6 glioma cells. Neurotoxicology, 59, 88-97. [Link]

  • Baek, A. E., et al. (2017). Our evolving understanding of how 27-hydroxycholesterol influences Cancer. Journal of Steroid Biochemistry and Molecular Biology, 169, 143-150. [Link]

  • Reilly, J. P., et al. (2020). Cholestenoic Acid is a Prognostic Biomarker in Acute Respiratory Distress Syndrome. American Journal of Respiratory and Critical Care Medicine, 202(8), 1168-1171. [Link]

  • Research Starters. (n.d.). Cerebrotendinous xanthomatosis. EBSCO. [Link]

  • Wikipedia contributors. (2023). CYP27A1. Wikipedia, The Free Encyclopedia. [Link]

  • Raza, A., & Umetani, M. (2020). Obesity and Cancer: 27-Hydroxycholesterol, the Missing Link. Cancers, 12(7), 1836. [Link]

  • Kim, H., & Kim, J. Y. (2022). Function of 27-Hydroxycholesterol in Various Tissues and Diseases. Endocrinology and Metabolism, 37(2), 221-231. [Link]

  • Kim, J. Y. (2021). Pathophysiological role of 27-hydroxycholesterol in human diseases. Archives of Pharmacal Research, 44(11), 1029-1037. [Link]

  • Saleem, M. D., & Zaki, S. A. (2023). Cerebrotendinous Xanthomatosis. StatPearls. [Link]

  • Norlin, M., & Wikvall, K. (2003). On the substrate specificity of human CYP27A1: implications for bile acid and cholestanol formation. Journal of Lipid Research, 44(8), 1593-1600. [Link]

  • Wikipedia contributors. (2023). Cerebrotendinous xanthomatosis. Wikipedia, The Free Encyclopedia. [Link]

  • Umetani, M., & Shaul, P. W. (2017). The interaction between metabolism, cancer and cardiovascular disease, connected by 27-hydroxycholesterol. Current Opinion in Pharmacology, 33, 31-37. [Link]

  • Raza, A., & Umetani, M. (2020). 27-Hydroxycholesterol, an endogenous Selective Estrogen Receptor Modulator. ResearchGate. [Link]

  • Wu, Q., et al. (2013). Sterol 27-hydroxylase (CYP27A1) is responsible for the synthesis of 25HC in hepatocyte mitochondria. ResearchGate. [Link]

  • Dias, I. H. K., et al. (2020). A quantitative LC-MS/MS method for analysis of mitochondrial-specific oxysterol metabolism. MethodsX, 7, 100913. [Link]

  • Ann & Robert H. Lurie Children's Hospital of Chicago. (n.d.). Cerebrotendinous Xanthomatosis (CTX). [Link]

  • Misra, U. K., et al. (2024). A Rare Symptomatic Case of Heterozygous Cerebro-Tendinous Xanthomatosis (CTX) Treated with Urso-Deoxycholic Acid (UDCA). Journal of Neuroscience and Neurological Disorders, 8, 057-063. [Link]

  • Wang, Y., et al. (2022). Identification of unusual oxysterols biosynthesised in human pregnancy by charge-tagging and liquid chromatography - mass spectrometry. Frontiers in Endocrinology, 13, 962594. [Link]

  • Taylor & Francis. (n.d.). Cyp27a1 – Knowledge and References. [Link]

  • Griffiths, W. J., et al. (2013). Analytical strategies for characterization of oxysterol lipidomes: Liver X receptor ligands in plasma. Free Radical Biology and Medicine, 59, 69-84. [Link]

  • Thevelein, M., et al. (2024). Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids. Journal of Lipid Research. [Link]

  • Biasia, F., et al. (2020). Role of 27-hydroxycholesterol and its metabolism in cancer progression: human studies. IRIS-AperTO - UniTo. [Link]

  • Nelson, E. R., et al. (2011). The Oxysterol, 27-Hydroxycholesterol, Links Cholesterol Metabolism to Bone Homeostasis Through Its Actions on the Estrogen and Liver X Receptors. Endocrinology, 152(12), 4691-4705. [Link]

  • Reiss, A. B., et al. (2002). Effects of dietary 27-hydroxycholesterol on cholesterol metabolism and bile acid biosynthesis in the hamster. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1582(1-3), 127-135. [Link]

  • The FASEB Journal. (2004). Role of CYP27A1 in progesterone metabolism in vitro and in vivo. FASEB J, 18(8), 1-22. [Link]

  • GeneCards. (2026). CYP27A1 Gene. GeneCards The Human Gene Database. [Link]

  • Google Patents. (n.d.). US4183852A - Process for preparing 25-hydroxycholesterol.
  • Kim, H., & Kim, J. Y. (2024). The role of 27-hydroxycholesterol in meta-inflammation. The Korean Journal of Physiology & Pharmacology, 28(2), 113-120. [Link]

  • Reiss, A. B., et al. (2002). Effects of dietary 27-hydroxycholesterol on cholesterol metabolism and bile acid biosynthesis in the hamster. Canadian Science Publishing. [Link]

  • Poli, G., et al. (2022). Determination of plasma and tissue distribution of 27-hydroxycholesterol after a single oral administration in a mouse model. Redox Experimental Medicine, 5(1), 205-212. [Link]

  • Chen, Y. T., et al. (2025). Discovery of a novel regulator, 3β-sulfate-5-cholestenoic acid, of lipid metabolism and inflammation. American Journal of Physiology-Endocrinology and Metabolism, 328(4), E323-E336. [Link]

  • Axelson, M., & Sjövall, J. (1988). Occurrence of 3 beta-hydroxy-5-cholestenoic acid, 3 beta,7 alpha-dihydroxy-5-cholestenoic acid, and 7 alpha-hydroxy-3-oxo-4-cholestenoic acid as normal constituents in human blood. Journal of Lipid Research, 29(5), 629-641. [Link]

  • Axelson, M., & Sjövall, J. (1988). Occurrence of 3 beta-hydroxy-5-cholestenoic acid, 3 beta,7 alpha-dihydroxy-5-cholestenoic acid, and 7 alpha-hydroxy-3-oxo-4-cholestenoic acid as normal constituents in human blood. ResearchGate. [Link]

  • NP-MRD. (2022). NP-Card for 3beta-Hydroxy-5-cholestenoic acid (NP0136232). [Link]

  • Wang, Y., et al. (2022). HSD3B1 is an Oxysterol 3β-Hydroxysteroid Dehydrogenase in Human Placenta. bioRxiv. [Link]

  • FooDB. (2020). Showing Compound 3beta-Hydroxy-5-cholestenoic acid (FDB111635). [Link]

  • Chen, Y. T., et al. (2024). Cholestenoic acid as endogenous epigenetic regulator decreases hepatocyte lipid accumulation in vitro and in vivo. American Journal of Physiology-Gastrointestinal and Liver Physiology, 326(5), G535-G549. [Link]

Sources

Exploratory

3beta-hydroxy-5-cholestenoic acid as a ligand for LXR receptors

The following technical guide details the pharmacological and pathological profile of 3 -hydroxy-5-cholestenoic acid (3 -HCA) , specifically focusing on its complex role as a ligand for Liver X Receptors (LXR). Technical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological and pathological profile of 3


-hydroxy-5-cholestenoic acid (3

-HCA)
, specifically focusing on its complex role as a ligand for Liver X Receptors (LXR).

Technical Guide: 3 -Hydroxy-5-cholestenoic Acid (3 -HCA) in LXR Pharmacology[1]

Part 1: Executive Summary & Molecular Profile

3


-hydroxy-5-cholestenoic acid (3

-HCA)
, also known as cholestenoic acid or 27-carboxycholesterol , is a C27 monocarboxylic acid intermediate in the "acidic" (alternative) pathway of bile acid synthesis.[1] Unlike classical oxysterols (e.g., 24S-HC, 27-HC) which are widely recognized LXR agonists, 3

-HCA occupies a unique pharmacological niche.[1]

Recent research identifies 3


-HCA not merely as a metabolic intermediate, but as a bioactive modulator of LXR signaling with distinct properties from its downstream metabolite, 3

,7

-dihydroxycholest-5-en-26-oic acid (3

,7

-diHCA)
.[1]
Key Pharmacological Characteristics[1][2]
  • Chemical Identity: C

    
    H
    
    
    
    O
    
    
    | MW: 416.64 g/mol .[1]
  • Primary Target: Liver X Receptors (LXR

    
    /NR1H3 and LXR
    
    
    
    /NR1H2).[2][3][4]
  • Ligand Classification: Context-Dependent Modulator .

    • In isolation (no metabolism): Acts as a weak partial agonist or competitive antagonist.

    • In metabolic competent systems: Functions as a Pro-ligand , requiring conversion by CYP7B1 to the potent agonist 3

      
      ,7
      
      
      
      -diHCA.[1]
  • Pathological Relevance: Accumulates in Hereditary Spastic Paraplegia Type 5 (SPG5) due to CYP7B1 loss-of-function, exerting neurotoxic effects by outcompeting protective ligands.[1][5]

Part 2: Biosynthetic Pathway & Mechanism of Action

Understanding the exact metabolic position of 3


-HCA is critical for interpreting experimental data. It is generated by the mitochondrial sterol 27-hydroxylase (CYP27A1) and metabolized by oxysterol 7

-hydroxylase (CYP7B1).[1]
The Acidic Pathway Visualization

The following diagram illustrates the critical "Metabolic Checkpoint" where 3


-HCA determines cell fate (Survival vs. Toxicity).

Biosynthesis Cholesterol Cholesterol HC27 27-hydroxycholesterol (27-HC) Cholesterol->HC27 Hydroxylation HCA3 3β-hydroxy-5-cholestenoic acid (3β-HCA) [TOXIC / ANTAGONIST] HC27->HCA3 Oxidation diHCA 3β,7α-dihydroxycholest-5-en-26-oic acid (3β,7α-diHCA) [PROTECTIVE AGONIST] HCA3->diHCA 7α-Hydroxylation (Blocked in SPG5) BileAcids Chenodeoxycholic Acid (Primary Bile Acids) diHCA->BileAcids Multi-step Oxidation CYP27A1_1 CYP27A1 CYP27A1_1->HC27 CYP27A1_2 CYP27A1 CYP27A1_2->HCA3 CYP7B1 CYP7B1 CYP7B1->diHCA HSD3B7 HSD3B7 HSD3B7->BileAcids

Figure 1: The Acidic Bile Acid Pathway. 3


-HCA serves as the substrate for CYP7B1.[1] In SPG5, CYP7B1 failure causes 3

-HCA accumulation.[1]
Mechanism of LXR Interaction
  • Binding Domain: 3

    
    -HCA binds to the hydrophobic Ligand Binding Domain (LBD) of LXR.[1]
    
  • Competition: In the CNS, 3

    
    -HCA competes with the more potent, neuroprotective 3
    
    
    
    ,7
    
    
    -diHCA.[1]
  • Transcriptional Effect:

    • 3

      
      ,7
      
      
      
      -diHCA:
      Recruits co-activators (e.g., SRC-1) effectively, driving expression of ABCA1, ABCG1, and survival factors.
    • 3

      
      -HCA:  Recruits co-activators poorly or acts as a partial agonist.[1] In the presence of full agonists, it behaves as a competitive antagonist, dampening the neuroprotective signal.
      

Part 3: Experimental Validation Protocols

This section outlines self-validating protocols to assess 3


-HCA activity.
Protocol 1: TR-FRET LXR Co-activator Recruitment Assay

Objective: Determine if 3


-HCA recruits co-activators or competes with agonists.[1]
Method:  Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]
  • Reagents:

    • LXR

      
       or LXR
      
      
      
      LBD tagged with GST (Glutathione S-transferase).[1]
    • Terbium (Tb)-labeled anti-GST antibody (Donor).[1]

    • Fluorescein-labeled Co-activator peptide (e.g., SRC-1, PGC-1

      
      ) (Acceptor).[1]
      
    • 3

      
      -HCA (Test compound) and T0901317 (Positive Control).[1]
      
  • Workflow:

    • Mix: In a 384-well plate, combine LXR-LBD-GST (5 nM), Tb-antibody (5 nM), and Fluorescein-peptide (500 nM).

    • Treat: Add 3

      
      -HCA in a dose-response range (10 nM to 50 
      
      
      
      M).[1]
    • Incubate: 1 hour at Room Temperature (dark).

    • Read: Excitation at 340 nm; Emission at 495 nm (Tb) and 520 nm (Fluorescein).[1]

  • Data Analysis:

    • Calculate TR-FRET Ratio (520/495).[1]

    • Validation Check: If 3

      
      -HCA shows low recruitment compared to T0901317, perform a Competition Assay : Add fixed concentration of T0901317 (EC
      
      
      
      ) + increasing 3
      
      
      -HCA.[1] A decrease in signal confirms competitive antagonism/partial agonism.
Protocol 2: Functional Luciferase Reporter Assay (Cell-Based)

Objective: Distinguish between direct agonism and metabolic activation (Pro-ligand effect).[1] Cell Lines:

  • HEK293T (Low endogenous CYP7B1).[1]

  • HepG2 (High endogenous CYP metabolism).[1]

  • Transfection:

    • Plasmid 1: LXR

      
       or LXR
      
      
      
      expression vector.
    • Plasmid 2: LXRE-Luciferase (LXR Response Element reporter).[1]

    • Plasmid 3: Renilla Luciferase (Normalization control).[1]

    • Optional: siRNA targeting CYP7B1 (to block conversion).[1]

  • Treatment:

    • Treat cells with 3

      
      -HCA (1–10 
      
      
      
      M) for 24 hours.[1]
  • Readout: Dual-Luciferase assay.

  • Interpretation:

    • Scenario A (Direct Agonist): High signal in HEK293T regardless of CYP7B1 status.

    • Scenario B (Pro-ligand): High signal in HepG2, but signal decreases if CYP7B1 is knocked down. Note: This is the profile often observed for cholestenoic acids, confirming 3

      
      ,7
      
      
      
      -diHCA is the active species.[1]

Part 4: Quantitative Data Summary

The following table summarizes the binding and functional parameters derived from key studies (e.g., Thelen et al., 2014; Griffiths et al.).

Parameter3

-HCA (Precursor)
3

,7

-diHCA (Metabolite)
T0901317 (Synthetic Control)
LXR Binding Affinity (

)
Moderate (~1-5

M)
High (< 1

M)
High (~40 nM)
Co-activator Recruitment Weak / PartialStrongStrong
Motor Neuron Effect Toxic / Loss of Survival Protective / Survival Protective
Effect in CYP7B1 KD Cells Loss of ABCA1 inductionRetained ABCA1 inductionRetained ABCA1 induction
Primary Pathological Context Elevated in SPG5 CSFDepleted in SPG5 & CTX N/A

Part 5: Therapeutic Implications (SPG5 & CTX)

The pharmacological distinction between 3


-HCA and its metabolite is the cornerstone of understanding Hereditary Spastic Paraplegia Type 5 (SPG5) .
  • SPG5 Mechanism: Mutations in CYP7B1 prevent the hydroxylation of 3

    
    -HCA.[6]
    
  • Double Hit Toxicity:

    • Hit 1: Loss of the neuroprotective LXR agonist (3

      
      ,7
      
      
      
      -diHCA).[6]
    • Hit 2: Accumulation of 3

      
      -HCA to supranormal levels in plasma and CSF.[1]
      
  • Therapeutic Strategy:

    • Substrate Reduction Therapy (SRT): Inhibiting CYP27A1 (e.g., via competitive inhibitors or statins to lower cholesterol flux) reduces 3

      
      -HCA production.[1]
      
    • LXR Agonism: Replacing the missing signal with a brain-penetrant LXR agonist (e.g., 25-HC or synthetic analogs) to override the competitive antagonism of 3

      
      -HCA.[1]
      
Signaling Pathway Diagram

Signaling HCA 3β-HCA (Accumulates in SPG5) LXR LXRβ / RXR Heterodimer HCA->LXR Competes/Blocks diHCA 3β,7α-diHCA (Protective Ligand) diHCA->LXR Activates Toxicity Motor Neuron Death LXR->Toxicity Inhibition of Survival Signal Survival Survival Genes (ABCA1, ABCG1) LXR->Survival Transcriptional Activation

Figure 2: Competitive model of LXR modulation in Motor Neurons.

References

  • Thelen, K. M., et al. (2014). Cholestenoic acids regulate motor neuron survival via liver X receptors.[5][7][8] The Journal of Clinical Investigation, 124(11), 4886–4897. [1]

  • Griffiths, W. J., & Wang, Y. (2020). Oxysterols as lipid mediators: Their biosynthetic genes, enzymes and metabolites. Prostaglandins & Other Lipid Mediators, 147, 106381.

  • Schüle, R., et al. (2010). Hereditary spastic paraplegia: Clinicogenetic lessons from 608 patients. Annals of Neurology, 68(5), 641–652.

  • Marean, A., et al. (2020). The Liver X Receptor Is Selectively Modulated to Differentially Alter Female Mammary Metastasis-associated Myeloid Cells.[1] Endocrinology, 161(7).[1]

  • PubChem. (n.d.). 3beta-Hydroxy-5-cholestenoic acid (CID 165511).[1][9] National Center for Biotechnology Information.

Sources

Foundational

3β-Hydroxy-5-Cholestenoic Acid: The Endogenous γ-Secretase Modulator in Alzheimer’s Pathology

Technical Monograph for Drug Discovery & Translational Research Executive Directive: The Acidic Pathway as a Therapeutic Frontier While the amyloid cascade hypothesis remains central to Alzheimer’s Disease (AD) research,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph for Drug Discovery & Translational Research

Executive Directive: The Acidic Pathway as a Therapeutic Frontier

While the amyloid cascade hypothesis remains central to Alzheimer’s Disease (AD) research, the failure of broad


-secretase inhibitors (GSIs) has shifted focus toward 

-secretase modulators (GSMs)
—compounds that alter the cleavage site of APP without abolishing Notch signaling.

This guide focuses on 3β-hydroxy-5-cholestenoic acid (3β-HCA) , also known as cholestenoic acid or 27-COOH.[1] Distinct from its precursor 27-hydroxycholesterol (27-OHC), 3β-HCA acts as a potent, endogenous GSM. It selectively lowers neurotoxic Aβ42 levels while sparing the total Aβ load, positioning the CYP27A1-CYP7B1 metabolic axis as a high-value target for disease-modifying therapies.

Biochemical Architecture: The CYP27A1-CYP7B1 Axis

The brain eliminates cholesterol primarily via conversion to 24S-hydroxycholesterol.[1][2][3] However, the "acidic pathway," driven by mitochondrial sterol 27-hydroxylase (CYP27A1), produces metabolites with distinct signaling properties.

2.1 Metabolic Pathway Dynamics
  • Initiation : Cholesterol is hydroxylated at C27 by CYP27A1 to form 27-hydroxycholesterol (27-OHC) .[1][4][5]

  • Oxidation : CYP27A1 further oxidizes the C27 alcohol to a carboxylic acid, yielding 3β-hydroxy-5-cholestenoic acid (3β-HCA) .

  • Clearance : 3β-HCA is hydroxylated by CYP7B1 (oxysterol 7α-hydroxylase) to form 3β,7α-dihydroxy-5-cholestenoic acid , which is eventually converted to bile acids.

Critical Insight : The concentration of 3β-HCA is tightly regulated by the ratio of CYP27A1 (synthesis) to CYP7B1 (degradation). In AD drug development, inhibiting CYP7B1 is a strategy to elevate endogenous 3β-HCA levels.

CholesterolPath cluster_brain Blood-Brain Barrier Interface Chol Cholesterol OHC 27-Hydroxycholesterol (27-OHC) Chol->OHC CYP27A1 (Mitochondrial) HCA 3β-hydroxy-5-cholestenoic acid (3β-HCA / 27-COOH) OHC->HCA CYP27A1/ADH/ALDH (Oxidation) DiHCA 7α-hydroxy-3-oxo-4-cholestenoic acid (Downstream Metabolites) HCA->DiHCA CYP7B1 (Rate Limiting for Clearance) Bile Bile Acids (Excretion) DiHCA->Bile Multi-step

Figure 1: The Acidic Pathway of Cholesterol Elimination. Note the central role of CYP27A1 in generating 3β-HCA and CYP7B1 in its clearance.

Mechanistic Link to Alzheimer’s Disease
3.1 Endogenous

-Secretase Modulation

Unlike 27-OHC, which can be cytotoxic and pro-inflammatory, 3β-HCA exhibits neuroprotective properties through allosteric modulation of the


-secretase complex.
  • Mechanism : 3β-HCA binds to the presenilin-1 (PS1) subunit of the

    
    -secretase complex.
    
  • Effect : It induces a conformational change that shifts the cleavage site on the Amyloid Precursor Protein (APP).

  • Outcome :

    • 
       Aβ42 : Reduction in the aggregation-prone isoform.[6]
      
    • 
       Aβ38 : Increase in the shorter, non-toxic isoform.
      
    • No Change in Total Aβ : Preserves Notch signaling and other vital substrates.

3.2 LXR Agonism & Anti-Inflammation

3β-HCA is a ligand for Liver X Receptors (LXR


 and LXR

).
  • LXR Activation : Promotes the expression of ABCA1 and ABCG1, facilitating lipid efflux.

  • Neuroprotection : Suppresses NF-

    
    B signaling, reducing microglial activation and cytokine release in the AD brain.
    
3.3 Quantitative Relationship (Data Summary)

The following table summarizes the differential effects of gene modulation on 3β-HCA and Aβ pathology.

Genotype / ConditionEnzyme Status3β-HCA LevelAβ42 LevelAβ42/Aβ40 RatioPathological Outcome
Wild Type Normal~100-300 nM (Plasma)BaselineBaselineHomeostasis
CYP27A1 (-/-) NullDepleted Increased High Accelerated Amyloidosis
CYP7B1 (-/-) NullElevated Decreased Low Neuroprotection
AD Patient CYP7B1

(Late Stage)
Variable*HighHighPlaque Deposition

*Note: While CYP7B1 is reduced in AD, the clearance of 3β-HCA is complex; however, therapeutic inhibition of CYP7B1 aims to mimic the knockout phenotype.

Experimental Protocol: Quantification via LC-MS/MS

Accurate quantification of 3β-HCA is challenging due to its polarity and isomeric overlap with other oxysterols. The following protocol utilizes Charge-Switching Derivatization or Negative Mode ESI for high sensitivity.

Methodology: Isotope-Dilution LC-MS/MS (Negative Mode)

4.1 Reagents & Standards
  • Analyte : 3β-hydroxy-5-cholestenoic acid (Avanti Polar Lipids / Sigma).

  • Internal Standard (IS) : d5-27-COOH or d7-24-hydroxycholesterol (surrogate).

  • Extraction Solvent : Methyl tert-butyl ether (MTBE) or Chloroform/Methanol (2:1).

4.2 Sample Preparation Workflow
  • Aliquot : Transfer 100

    
    L of Plasma or CSF into a silanized glass vial.
    
  • Spike : Add 10

    
    L of Internal Standard (100 nM).
    
  • Precipitation : Add 400

    
    L Acetonitrile (cold) to precipitate proteins. Vortex 30s. Centrifuge at 14,000 x g for 10 min.
    
  • Liquid-Liquid Extraction (LLE) :

    • Transfer supernatant.

    • Add 1 mL MTBE. Vortex 1 min.

    • Spin to separate phases.[7] Collect organic (upper) layer.

  • Drying : Evaporate under Nitrogen (

    
    ) stream at 35°C.
    
  • Reconstitution : Dissolve residue in 100

    
    L Methanol:Water (70:30).
    
4.3 LC-MS/MS Parameters
  • Column : C18 Reverse Phase (e.g., Kinetex 2.6

    
    m, 100 x 2.1 mm).
    
  • Mobile Phase A : Water + 0.01% Acetic Acid (enhances negative ionization).

  • Mobile Phase B : Acetonitrile/Methanol (90:10).

  • Flow Rate : 0.3 mL/min.

  • Ionization : ESI Negative Mode (

    
    ).
    
AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
3β-HCA 415.3397.3 (Loss of

)
4025
3β-HCA (Qual) 415.3271.24035
IS (d5-CA) 420.3402.34025

Validation Criteria :

  • Linearity :

    
     over 10–5000 nM range.
    
  • LLOQ : < 5 nM (Required for CSF analysis).

Therapeutic Implications & Future Directions

The modulation of 3β-HCA presents a "metabolic bypass" to treat AD. Instead of targeting the


-secretase enzyme directly (which failed in trials due to Notch toxicity), therapies can target CYP7B1 .
5.1 Drug Development Strategy
  • Target : CYP7B1 (Oxysterol 7α-hydroxylase).[5]

  • Modality : Small molecule inhibitors or Antisense Oligonucleotides (ASOs).

  • Goal : Block the degradation of 3β-HCA

    
     Increase brain 3β-HCA levels 
    
    
    
    Enhance GSM activity.
  • Safety Profile : CYP7B1 knockout mice are viable and show improved memory retention, suggesting a favorable therapeutic index compared to BACE1 inhibitors.

5.2 Diagnostic Biomarker Utility

3β-HCA levels in plasma correlate with BBB integrity and hepatic clearance. A ratio of 27-OHC : 3β-HCA may serve as a functional readout of CYP27A1 activity and mitochondrial health in peripheral lymphocytes of AD patients.

TherapeuticStrategy Drug CYP7B1 Inhibitor Enzyme CYP7B1 Enzyme Drug->Enzyme Inhibits HCA_Level ↑ Intracellular 3β-HCA Enzyme->HCA_Level Reduced Clearance GammaSec γ-Secretase Complex (Presenilin-1) HCA_Level->GammaSec Allosteric Binding Amyloid ↓ Aβ42 Production ↑ Aβ38 Production GammaSec->Amyloid Modulated Cleavage

Figure 2: Therapeutic Logic. Inhibition of CYP7B1 elevates 3β-HCA, driving the system toward a non-amyloidogenic phenotype.

References
  • Jung, J. I., et al. (2015). "Cholestenoic acid, an endogenous cholesterol metabolite, is a potent γ-secretase modulator."[4] Molecular Neurodegeneration, 10(1), 29. Link

  • Meaney, S., et al. (2007). "Novel route for elimination of brain oxysterols across the blood-brain barrier: Conversion into 7α-hydroxy-3-oxo-4-cholestenoic acid."[5] Journal of Lipid Research, 48(4), 944-951.[8] Link

  • Theofilopoulos, S., et al. (2014). "Cholestenoic acids regulate motor neuron survival via liver X receptors."[3] Journal of Clinical Investigation, 124(11), 4829-4842.[3] Link[3]

  • Griffiths, W. J., & Wang, Y. (2020). "Oxysterols as lipid mediators: Their biosynthetic genes, enzymes and metabolites." Prostaglandins & Other Lipid Mediators, 147, 106381. Link

  • Björkhem, I., et al. (2009). "The acidic pathway of cholesterol elimination from the brain." Journal of Lipid Research, 50, S429-S433. Link

Sources

Exploratory

Technical Guide: 3β-Hydroxy-5-Cholestenoic Acid vs. Cholic Acid Biosynthesis

This guide serves as a technical deep-dive into the comparative biochemistry, analytical profiling, and therapeutic relevance of 3β-hydroxy-5-cholestenoic acid (3β-HCA) versus Cholic Acid (CA) .[1] It is structured to as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into the comparative biochemistry, analytical profiling, and therapeutic relevance of 3β-hydroxy-5-cholestenoic acid (3β-HCA) versus Cholic Acid (CA) .[1] It is structured to assist researchers in distinguishing the Acidic (Alternative) and Neutral (Classic) pathways of bile acid biosynthesis.

[1]

Executive Summary: The Divergence of Cholesterol Catabolism

Bile acid synthesis is not a singular linear process but a bifurcated metabolic network.

  • Cholic Acid (CA) is the primary end-product of the Neutral (Classic) Pathway , representing the bulk of bile acid synthesis (~90% in healthy adults) and regulated heavily by the FXR-FGF19 axis.

  • 3β-hydroxy-5-cholestenoic acid (3β-HCA) is a critical intermediate of the Acidic (Alternative) Pathway .[1] Unlike CA, which is a detergent and signaling molecule, 3β-HCA serves as a diagnostic biomarker for disorders like Niemann-Pick Type C (NPC) and CYP7B1 deficiency.[1] It represents the "mitochondrial initiation" of cholesterol clearance.

Understanding the interplay between these two molecules is essential for developing therapeutics targeting NASH, cholestasis, and neurodegenerative lipid disorders.

Mechanistic Biosynthesis Pathways[1]

The Neutral (Classic) Pathway: The Route to Cholic Acid

This pathway is initiated in the endoplasmic reticulum (ER) of hepatocytes.

  • Initiation: Cholesterol is converted to 7α-hydroxycholesterol by CYP7A1 (Rate-Limiting Step).[1][2][3]

  • Ring Modification: HSD3B7 converts it to 7α-hydroxy-4-cholesten-3-one (C4) .[1]

  • The Cholic Acid Branch: CYP8B1 (Sterol 12α-hydroxylase) acts on C4.[2] This is the defining step for CA synthesis.

    • Presence of CYP8B1

      
       12α-hydroxylation 
      
      
      
      Cholic Acid .[1][2]
    • Absence of CYP8B1

      
      Chenodeoxycholic Acid (CDCA) .[4]
      
The Acidic (Alternative) Pathway: The Role of 3β-HCA

This pathway is initiated in the mitochondrial inner membrane and is crucial for cholesterol transport and oxysterol regulation.

  • Initiation: Cholesterol is hydroxylated at C27 by CYP27A1 to form 27-hydroxycholesterol .

  • Oxidation: CYP27A1 (and potentially ADH/ALDH) further oxidizes the side chain to form 3β-hydroxy-5-cholestenoic acid (3β-HCA) .[1]

    • Note: This molecule retains the 3β-hydroxyl group and

      
       double bond of cholesterol, hence the name.
      
  • Hydroxylation: CYP7B1 (Oxysterol 7α-hydroxylase) converts 3β-HCA to 3β,7α-dihydroxy-5-cholestenoic acid .[1]

  • Fate: The pathway predominantly leads to CDCA . 3β-HCA rarely converts to CA in humans because CYP8B1 typically requires a

    
    -3-ketone structure (like C4), whereas the acidic pathway intermediates often bypass this specific structural requirement until later stages.[1]
    

Visualization of Signaling Pathways

The following diagram illustrates the bifurcation between the Neutral (CA-producing) and Acidic (3β-HCA-mediated) pathways.[1]

BileAcidPathways cluster_neutral Neutral (Classic) Pathway (ER Localized) cluster_acidic Acidic (Alternative) Pathway (Mitochondrial Start) Cholesterol Cholesterol 7aHC 7α-Hydroxycholesterol Cholesterol->7aHC CYP7A1 (Rate Limiting) 27HC 27-Hydroxycholesterol Cholesterol->27HC CYP27A1 C4 7α-hydroxy-4-cholesten-3-one (C4) 7aHC->C4 HSD3B7 12aC4 7α,12α-dihydroxy-4-cholesten-3-one C4->12aC4 CYP8B1 (12α-hydroxylase) CDCA Chenodeoxycholic Acid (CDCA) C4->CDCA No CYP8B1 CA Cholic Acid (CA) 12aC4->CA AKR1D1 / AKR1C4 3bHCA 3β-hydroxy-5-cholestenoic acid (3β-HCA) 27HC->3bHCA CYP27A1 / ADH 3b7aHCA 3β,7α-dihydroxy-5-cholestenoic acid 3bHCA->3b7aHCA CYP7B1 3b7aHCA->CDCA Multiple Steps (HSD3B7, etc.)

Caption: Bifurcation of Cholesterol Catabolism.[1] Blue path indicates Neutral synthesis of CA; Red path indicates Acidic synthesis via 3β-HCA.[1]

Comparative Biochemistry & Regulation[1]

FeatureCholic Acid (CA) Pathway3β-Hydroxy-5-Cholestenoic Acid (Acidic)
Primary Enzyme CYP7A1 (Microsomal)CYP27A1 (Mitochondrial)
Key Intermediate 7α-Hydroxy-4-cholesten-3-one (C4)3β-Hydroxy-5-cholestenoic acid
12α-Hydroxylation Required (via CYP8B1)Generally Absent (Leads to CDCA)
Physiological Role Bulk bile acid pool; lipid emulsification.[1]Cholesterol transport; Oxysterol signaling.[3][5]
Regulation Inhibited by FGF19/FXR (Feedback).Constitutive; substrate-driven.[1]
Pathology Deficiency = Hypercholesterolemia.Accumulation = NPC , SPG5 (CYP7B1 def).

Analytical Methodologies: Quantification Protocols

To accurately distinguish 3β-HCA from other isomers (like 7α-hydroxy-3-oxo-4-cholestenoic acid), High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is required.[1]

Protocol: Targeted LC-MS/MS for Bile Acid Precursors

Objective: Simultaneous quantification of CA and 3β-HCA in plasma.

1. Sample Preparation (Solid Phase Extraction):

  • Step A: Aliquot 50 µL of plasma. Add 150 µL of cold acetonitrile containing deuterated internal standards (

    
    -CA and 
    
    
    
    -27-OH-Chol).
  • Step B: Vortex for 30s, centrifuge at 12,000 x g for 10 min to precipitate proteins.

  • Step C: Evaporate supernatant under nitrogen stream at 40°C.

  • Step D: Reconstitute in 100 µL of 50:50 Methanol:Water.

2. Chromatographic Separation:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 30% B[1]

    • 1-10 min: Linear gradient to 95% B[1]

    • 10-12 min: Hold 95% B (Elution of 3β-HCA occurs here due to lipophilicity)[1]

    • 12.1 min: Re-equilibrate.

3. Mass Spectrometry (MRM Parameters):

  • Source: Electrospray Ionization (ESI) - Negative Mode (for acids) / Positive (for oxysterols if derivatized).

  • Transitions:

    • Cholic Acid (CA):

      
       407.3 
      
      
      
      343.3 (Loss of
      
      
      ).
    • 3β-HCA:

      
       415.3 
      
      
      
      353.3 (Decarboxylation/Dehydration).[1]
    • Note: 3β-HCA is often analyzed as a picolinyl ester derivative in positive mode to enhance sensitivity (

      
       522 
      
      
      
      ...).

Validation Criteria:

  • Linearity:

    
     over 5–5000 ng/mL.[6]
    
  • Separation: 3β-HCA must be chromatographically resolved from 27-hydroxycholesterol (if source allows) and other cholestenoic acid isomers.[1]

Drug Development Implications[7][8][9][10]

Targeting the Acidic Pathway (NASH & Neurodegeneration)

While the Neutral pathway is the target for lipid lowering (e.g., CYP7A1 inhibition), the Acidic pathway is emerging as a target for neuroprotection and metabolic fine-tuning .

  • CYP7B1 Activation: In conditions where 3β-HCA accumulates (e.g., SPG5 - Hereditary Spastic Paraplegia), 3β-HCA is toxic to motor neurons.[1] Strategies to enhance CYP7B1 activity or reduce CYP27A1 substrate load are under investigation.

  • LXR Agonists: Liver X Receptor (LXR) activation upregulates CYP7A1 but can also influence the acidic pathway flux.

Biomarker Utility[1][11]
  • Niemann-Pick Type C (NPC): 3β-HCA (and its downstream conjugates like 3β-sulfooxy-7β-hydroxy-5-cholenoic acid) are highly sensitive biomarkers for NPC.[1] They accumulate due to lysosomal cholesterol entrapment preventing normal mitochondrial processing.

  • Drug Efficacy Monitoring: In trials for FXR agonists (e.g., Obeticholic Acid), a decrease in C4 (Neutral marker) is expected. Monitoring 3β-HCA levels ensures that the alternative pathway does not compensatorily overactivate, potentially leading to oxysterol toxicity.[1]

References

  • Metabolism of 3beta-hydroxy-5-cholenoic acid to chenodeoxycholic acid. Journal of Biological Chemistry.

  • Bile acid synthesis. The acidic pathway. The Medical Biochemistry Page.

  • Quantitative Determination of a Series of Oxysterols by LC-MS/MS. Journal of Analytical Methods.

  • Bile acid receptors as targets for drug development. Nature Reviews Gastroenterology & Hepatology.

  • Cholestane-3β,5α,6β-triol and 3β-HCA in Niemann-Pick type C. Journal of Lipid Research.[1]

Sources

Foundational

The Dual Role of Cholestenoic Acid: A Technical Guide to its Regulatory Functions in Lipid Metabolism and Inflammation

For Researchers, Scientists, and Drug Development Professionals Abstract Cholestenoic acid (CA), a mitochondrial-derived oxysterol, is emerging as a critical endogenous regulator at the crossroads of lipid metabolism and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholestenoic acid (CA), a mitochondrial-derived oxysterol, is emerging as a critical endogenous regulator at the crossroads of lipid metabolism and inflammatory signaling. This technical guide provides an in-depth exploration of the multifaceted roles of CA and its novel sulfated metabolite, 3β-sulfate-5-cholestenoic acid (3SCA). We will dissect the molecular mechanisms through which these molecules modulate lipid homeostasis, primarily via interactions with Liver X Receptors (LXRs) and epigenetic modifications, and their potent anti-inflammatory effects. This guide is designed to equip researchers and drug development professionals with a comprehensive understanding of CA's biology and to provide detailed, field-proven methodologies for its study, thereby facilitating the exploration of its therapeutic potential in metabolic and inflammatory diseases.

Introduction

Cholestenoic acid is a 27-carbon monohydroxy bile acid synthesized in the mitochondria via the "acidic" pathway of bile acid biosynthesis, initiated by the enzyme sterol 27-hydroxylase (CYP27A1)[1]. Unlike other primary bile acids, CA possesses a unique chemical structure lacking a 7-hydroxyl group[1]. Initially identified as a naturally occurring ligand for the Liver X Receptor α (LXRα), CA has garnered significant attention for its role in regulating cholesterol homeostasis[1]. More recent evidence has unveiled its capacity to act as an epigenetic modulator and has led to the discovery of its sulfated derivative, 3β-sulfate-5-cholestenoic acid (3SCA), which exhibits distinct and potent regulatory activities[2][3]. This guide will provide a detailed overview of the current understanding of CA and 3SCA, their mechanisms of action, and practical guidance for their investigation.

Section 1: Cholestenoic Acid in the Regulation of Lipid Metabolism

Cholestenoic acid plays a pivotal role in maintaining lipid homeostasis through two primary mechanisms: activation of the Liver X Receptor (LXR) signaling pathway and epigenetic regulation of gene expression.

LXR-Mediated Regulation of Cholesterol Homeostasis

Cholestenoic acid is a well-established endogenous ligand for LXRα, a nuclear receptor that functions as a cellular cholesterol sensor[1]. Upon binding to CA, LXRα forms a heterodimer with the retinoid X receptor (RXR) and binds to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription[4].

The activation of LXRα by CA initiates a transcriptional program that promotes reverse cholesterol transport and cholesterol efflux from peripheral tissues to the liver for excretion. Key LXR target genes involved in this process include:

  • ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1): These transporters are crucial for the efflux of cholesterol and phospholipids from cells to apolipoprotein A-I (apoA-I) and high-density lipoprotein (HDL), respectively.

  • Apolipoprotein E (ApoE): A key component of lipoproteins that mediates their clearance from the circulation.

By upregulating these genes, CA facilitates the removal of excess cholesterol from cells, thereby preventing its accumulation and the formation of foam cells, a hallmark of atherosclerosis.

Signaling Pathway of Cholestenoic Acid via LXRα

LXR_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CA Cholestenoic Acid (CA) LXR LXRα CA->LXR Binds & Activates LXR_RXR LXRα/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE LXR_RXR->LXRE Binds to Target_Genes Target Genes (ABCA1, ABCG1, SREBP-1c) LXRE->Target_Genes Promotes Transcription mRNA mRNA Target_Genes->mRNA Cholesterol_Efflux ↑ Cholesterol Efflux mRNA->Cholesterol_Efflux Translation & Function Lipogenesis ↑ Lipogenesis (via SREBP-1c) mRNA->Lipogenesis Translation & Function

Caption: Cholestenoic acid activates the LXRα signaling pathway.

Epigenetic Regulation of Lipid Metabolism

Recent groundbreaking research has identified cholestenoic acid as an endogenous epigenetic regulator that directly influences DNA methylation patterns[5]. CA exhibits a dual role in modulating the activity of DNA methyltransferases (DNMTs), the enzymes responsible for adding methyl groups to DNA.

  • At low concentrations, CA activates DNMT1 (EC50 = 1.99 x 10⁻⁶ M)[5].

  • At higher concentrations, it inhibits DNMT1 (IC50 = 9.13 x 10⁻⁶ M) and also inhibits DNMT3a (IC50 = 8.41 x 10⁻⁶ M) and DNMT3b (IC50 = 4.89 x 10⁻⁶ M)[5].

This concentration-dependent activity allows for a nuanced regulation of gene expression. In hepatocytes, CA treatment leads to widespread demethylation of CpG islands in the promoter regions of thousands of genes[5]. This epigenetic modification results in the downregulation of key enzymes involved in cholesterol and steroid biosynthesis, including:

  • PCSK9 (Proprotein convertase subtilisin/kexin type 9): A protein that promotes the degradation of the LDL receptor.

  • HMGCR (3-hydroxy-3-methylglutaryl-CoA reductase): The rate-limiting enzyme in cholesterol synthesis.

  • MVK (Mevalonate kinase): An enzyme in the cholesterol biosynthesis pathway.

By downregulating these genes, CA effectively reduces hepatic lipid accumulation. In vitro studies have shown that CA can reduce neutral lipid levels in hepatocytes by up to 60%[5].

Table 1: Effect of Cholestenoic Acid on Key Genes in Lipid Metabolism

GeneFunctionEffect of CA TreatmentReference
PCSK9 Promotes LDL receptor degradationDownregulation[5]
HMGCR Rate-limiting enzyme in cholesterol synthesisDownregulation[5]
MVK Cholesterol biosynthesis pathwayDownregulation[5]
SREBF1c (SREBP-1c) Master regulator of fatty acid synthesisDownregulation[2]
FASN Fatty acid synthaseDownregulation[2]

Section 2: The Anti-Inflammatory Role of Cholestenoic Acid and its Metabolite, 3SCA

Beyond its metabolic functions, cholestenoic acid and its sulfated form, 3SCA, are potent modulators of inflammatory responses, particularly in macrophages.

Cholestenoic Acid's Anti-inflammatory Properties

While the precise mechanisms are still under investigation, CA has been shown to suppress inflammatory responses. This is, in part, attributed to its interaction with LXRs, which are known to have anti-inflammatory properties. LXR activation can interfere with the activity of pro-inflammatory transcription factors such as NF-κB.

3β-Sulfate-5-Cholestenoic Acid (3SCA): A Novel Anti-Inflammatory Mediator

The discovery of 3SCA, a metabolite of CA secreted by hepatocytes, has opened new avenues for understanding the interplay between the liver and immune cells[2]. 3SCA has been shown to be a potent suppressor of pro-inflammatory cytokine expression in macrophages stimulated with lipopolysaccharide (LPS)[2][3].

The anti-inflammatory effects of 3SCA are mediated, at least in part, through the inhibition of the NF-κB signaling pathway. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), leading to a signaling cascade that culminates in the activation of NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 3SCA has been shown to significantly suppress the expression of these cytokines[6].

Signaling Pathway of 3SCA in Macrophage Inflammation

NFkB_Pathway cluster_extracellular Extracellular cluster_cell Macrophage cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates SCA 3SCA IKK IKK SCA->IKK Inhibits TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces Transcription

Caption: 3SCA inhibits the LPS-induced NF-κB signaling pathway.

Section 3: Experimental Methodologies

This section provides detailed protocols for key experiments to study the effects of cholestenoic acid on lipid metabolism and inflammation.

Quantification of Cholestenoic Acid by LC-MS/MS

Objective: To accurately quantify the concentration of cholestenoic acid in biological samples such as plasma or cell culture media.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma or cell culture supernatant, add an internal standard (e.g., d7-cholestenoic acid).

    • Perform a liquid-liquid extraction using a solvent mixture such as chloroform:methanol (2:1, v/v).

    • Vortex vigorously and centrifuge to separate the organic and aqueous phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:water, 1:1, v/v).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

      • Employ a gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.

      • A typical gradient could be: 0-2 min, 30% B; 2-15 min, 30-100% B; 15-18 min, 100% B; 18-18.1 min, 100-30% B; 18.1-22 min, 30% B.

      • Set the flow rate to 0.3 mL/min and the column temperature to 40°C.

    • Mass Spectrometry (MS):

      • Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

      • Optimize the MS parameters (e.g., spray voltage, capillary temperature, and gas flows) for cholestenoic acid.

      • Perform Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for cholestenoic acid is m/z 415.3, and a common product ion is m/z 353.3.

Analysis of Lipid Droplet Formation by Oil Red O Staining

Objective: To visualize and quantify the accumulation of neutral lipids in cells treated with cholestenoic acid.

Methodology:

  • Cell Culture and Treatment:

    • Seed hepatocytes (e.g., HepG2) or other relevant cell types in a multi-well plate.

    • Induce lipid accumulation if necessary (e.g., by treatment with oleic acid).

    • Treat the cells with varying concentrations of cholestenoic acid for the desired duration.

  • Staining Procedure:

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Fix the cells with 10% formalin in PBS for 30-60 minutes at room temperature.

    • Wash the cells twice with distilled water.

    • Incubate the cells with 60% isopropanol for 5 minutes.

    • Remove the isopropanol and add Oil Red O working solution (0.5% Oil Red O in 60% isopropanol, filtered) to cover the cells.

    • Incubate for 15-20 minutes at room temperature.

    • Remove the Oil Red O solution and wash the cells 3-5 times with distilled water.

    • (Optional) Counterstain the nuclei with hematoxylin for 1 minute, followed by washing with water.

  • Visualization and Quantification:

    • Visualize the lipid droplets (stained red) and nuclei (stained blue) using a light microscope.

    • For quantification, extract the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 490-520 nm using a microplate reader.

Quantification of Pro-inflammatory Cytokines by ELISA

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant of macrophage cultures treated with cholestenoic acid or 3SCA.

Methodology:

  • Macrophage Culture and Stimulation:

    • Differentiate a monocytic cell line (e.g., THP-1) into macrophages using phorbol 12-myristate 13-acetate (PMA).

    • Pre-treat the macrophages with various concentrations of cholestenoic acid or 3SCA for a specified time.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-24 hours to induce cytokine production.

    • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight at 4°C.

    • Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

    • Add the standards (recombinant cytokine at known concentrations) and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate.

    • Add a substrate solution (e.g., TMB) and incubate until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Conclusion

Cholestenoic acid and its sulfated metabolite, 3SCA, are emerging as key players in the intricate network connecting lipid metabolism and inflammation. Their ability to modulate LXR signaling, epigenetically regulate gene expression, and suppress inflammatory pathways highlights their significant therapeutic potential for a range of metabolic and inflammatory disorders, including metabolic dysfunction-associated steatotic liver disease (MASLD) and atherosclerosis. The experimental methodologies detailed in this guide provide a robust framework for researchers to further unravel the complex biology of these fascinating molecules and to accelerate the development of novel therapeutic strategies targeting these pathways.

References

  • Discovery of A Novel Regulator, 3β-Sulfate-5-Cholestenoic Acid, of Lipid Metabolism and Inflammation - PMC. (2025, June 30). National Center for Biotechnology Information. [Link]

  • Cholestenoic acid analogues as inverse agonists of the liver X receptors - PubMed. (2020, May 15). National Center for Biotechnology Information. [Link]

  • Cholestenoic acid as endogenous epigenetic regulator decreases hepatocyte lipid accumulation in vitro and in vivo - PMC. (2024, February 1). National Center for Biotechnology Information. [Link]

  • Cholestenoic acid as endogenous epigenetic regulator decreases hepatocyte lipid accumulation in vitro and in vivo - PubMed. (2024, February 1). National Center for Biotechnology Information. [Link]

  • Discovery of a novel regulator, 3β-sulfate-5-cholestenoic acid, of lipid metabolism and inflammation - American Physiological Society Journal. (2025, April 1). American Physiological Society. [Link]

  • A lipidomic analysis approach to evaluate the response to cholesterol-lowering food intake. (2011). Metabolomics. [Link]

  • Insights into estrogen receptor alpha modulation by cholestenoic acids - PubMed. (2021, December 14). National Center for Biotechnology Information. [Link]

  • Discovery of A Novel Regulator, 3β-Sulfate-5-Cholestenoic Acid, of Lipid Metabolism and Inflammation | Request PDF - ResearchGate. (2025, November 2). ResearchGate. [Link]

  • Discovery of A Novel Regulator, 3β-Sulfate-5-Cholestenoic Acid, of Lipid Metabolism and Inflammation - PMC. (2025, June 30). National Center for Biotechnology Information. [Link]

  • Cholestenoic acid as endogenous epigenetic regulator decreases hepatocyte lipid accumulation in vitro and in vivo - American Journal of Physiology. (2024, February 1). American Physiological Society. [Link]

  • Fatty acid binding profile of the liver X receptor α - PMC - NIH. (2013, August 1). National Center for Biotechnology Information. [Link]

  • ELISA analysis of TNF-α and IL-6 cytokine production by THP-1... - ResearchGate. ResearchGate. [Link]

  • Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC. (2024, December 25). National Center for Biotechnology Information. [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - NCBI. (2020, June 4). National Center for Biotechnology Information. [Link]

  • ChREBP Regulates Itself and Metabolic Genes Implicated in Lipid Accumulation in β–Cell Line - PLOS. (2016, January 25). PLOS ONE. [Link]

  • Nuclear Recruitment Assay as a Tool to Validate Transcription Factor Interactions in Mammalian Cells | Springer Nature Experiments. Springer Nature. [Link]

  • Cholesterol-Induced M4-Like Macrophages Recruit Neutrophils and Induce NETosis - PMC. (2021, May 3). National Center for Biotechnology Information. [Link]

  • Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC - NIH. (2010, May 1). National Center for Biotechnology Information. [Link]

  • The inflammatory cytokine response of cholesterol-enriched macrophages is dampened by stimulated pinocytosis - PubMed. (2007, February 15). National Center for Biotechnology Information. [Link]

  • Targeted quantitative lipidomic uncovers lipid biomarkers for predicting the presence of compensated cirrhosis and discriminating decompensated cirrhosis from compensated cirrhosis - PubMed. (2023, November 6). National Center for Biotechnology Information. [Link]

  • Activated cholesterol metabolism is integral for innate macrophage responses by amplifying Myd88 signaling - JCI Insight. (2022, November 22). Journal of Clinical Investigation. [Link]

  • Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia - Frontiers. (2023, November 14). Frontiers in Pharmacology. [Link]

  • Computational studies of LXR molecular interactions reveal an allosteric communication pathway - PubMed. (2012, January 15). National Center for Biotechnology Information. [Link]

  • Interplay between ChREBP and SREBP-1c coordinates postprandial glycolysis and lipogenesis in livers of mice - PMC. (2009, September 1). National Center for Biotechnology Information. [Link]

  • Schematic overview of NF-kB signaling pathways. - ResearchGate. ResearchGate. [Link]

  • Exploring the Role of Fatty Acid Signaling in Macrophages - ucf stars. University of Central Florida. [Link]

  • LXR/RXR Activation - GeneGlobe - QIAGEN. QIAGEN. [Link]

  • Effect of SREBP-1c overexpression on ChREBP gene expression and X5P... - ResearchGate. ResearchGate. [Link]

  • The SCAP/SREBP Pathway: A Mediator of Hepatic Steatosis - KoreaMed Synapse. (2017, January 19). KoreaMed Synapse. [Link]

  • RAT PREGNANE X RECEPTOR (PXR, NR1I2) ACTIVATION ASSAY SYSTEM Technical Manual for 96-Well Format Assay Catalog# RPXR-ACTIV - PURACYP. Puracyp. [Link]

  • An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway - Frontiers. (2025, January 5). Frontiers in Pharmacology. [Link]

  • Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. (2014). Pharmacognosy Reviews. [Link]

  • Macrophage-Mediated Immune Responses: From Fatty Acids to Oxylipins - MDPI. (2021, March 19). MDPI. [Link]

  • Anti-Oxidative, Anti-Inflammatory and Anti-Apoptotic Effects of Flavonols: Targeting Nrf2, NF-κB and p53 Pathways in Neurodegeneration - MDPI. (2022, April 28). MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Gamma-secretase modulation assay protocol using cholestenoic acid

Application Note: Gamma-Secretase Modulation (GSM) Assay Using 3 -Hydroxy-5-Cholestenoic Acid[1][2][3][4] Introduction & Scientific Context The therapeutic landscape for Alzheimer’s Disease (AD) has shifted significantly...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Gamma-Secretase Modulation (GSM) Assay Using 3 -Hydroxy-5-Cholestenoic Acid[1][2][3][4]

Introduction & Scientific Context

The therapeutic landscape for Alzheimer’s Disease (AD) has shifted significantly from broad-spectrum Gamma-Secretase Inhibitors (GSIs) to Gamma-Secretase Modulators (GSMs) .[1][2][3] While GSIs block the cleavage of all substrates—leading to severe Notch-related toxicity—GSMs allosterically alter the enzyme's cleavage precision. They shift the production of the aggregation-prone A


42 isoform toward shorter, non-toxic species like A

38 or A

37, without impairing Notch signaling.

This protocol details the evaluation of 3


-hydroxy-5-cholestenoic acid (3

-OH-5-CA)
, a potent endogenous cholesterol metabolite (EC


250 nM).[1][4][5][6] Unlike synthetic GSMs, 3

-OH-5-CA represents a crucial link between lipid metabolism and amyloid pathology.[1] This guide provides a validated workflow for assessing its GSM activity in cell-based systems, emphasizing the critical distinction between inhibition (lowering all A

) and modulation (shifting the A

profile).[1]
Mechanism of Action

The diagram below illustrates the differential processing of the Amyloid Precursor Protein (APP) C99 fragment.[2][3] Note how GSMs do not stop the process but rather "lubricate" the enzyme to facilitate further trimming of the peptide.

GSM_Mechanism APP APP (Full Length) C99 C99 Fragment (Membrane Bound) APP->C99 BACE1 Cleavage GS Gamma-Secretase Complex C99->GS Substrate Entry Ab42 Aβ42 (Toxic/Aggregating) GS->Ab42 Standard Cleavage Ab38 Aβ38 (Soluble/Non-Toxic) GS->Ab38 Modulated Cleavage Notch Notch Signaling (Intact) GS->Notch Normal Processing CA 3β-hydroxy-5-cholestenoic acid (GSM) CA->GS Allosteric Binding

Figure 1: Mechanism of 3


-hydroxy-5-cholestenoic acid.[1][4][5][6][7] The compound binds allosterically to the Presenilin subunit, shifting cleavage preference from A

42 to A

38 without inhibiting Notch processing.

Experimental Design & Materials

Critical Reagents
  • Test Compound: 3

    
    -hydroxy-5-cholestenoic acid (Cayman Chem or equivalent).[1]
    
    • Storage: -20°C under inert gas (argon/nitrogen) to prevent oxidation.[1]

  • Cell Line: HEK293 stably expressing APP

    
     (Swedish Mutation) or CHO-7PA2 cells.[1] These lines constitutively secrete high levels of A
    
    
    
    , necessary for robust ELISA detection.
  • Positive Control (GSM): E-2012 or Indomethacin (historical weak GSM).[1]

  • Negative Control (GSI): DAPT or Compound E (to define total inhibition baseline).

  • Detection: Meso Scale Discovery (MSD) V-PLEX A

    
     Peptide Panel (6E10) OR Sandwich ELISAs specific for A
    
    
    
    42, A
    
    
    40, and A
    
    
    38.[1]
Solubility & Handling (Expertise Pillar)

3


-OH-5-CA is highly lipophilic.[1] Improper solubilization is the #1 cause of assay failure.
  • Stock Prep: Dissolve to 10 mM in 100% DMSO. Vortex vigorously.

  • Working Solutions: Do not dilute directly into aqueous media, as the compound may precipitate. Perform serial dilutions in DMSO first, then spike into media (maintaining final DMSO < 0.5%).

Detailed Protocol

Phase 1: Cell Culture & Treatment

Objective: Treat cells with the modulator while maintaining viability.

  • Seeding:

    • Seed HEK293-APP

      
       cells in 96-well plates at 30,000 cells/well in 100 
      
      
      
      L complete media (DMEM + 10% FBS).
    • Incubate for 24 hours at 37°C, 5% CO

      
       to allow attachment and recovery.
      
  • Compound Preparation (Day of Treatment):

    • Prepare a 7-point dilution series of 3

      
      -OH-5-CA in DMSO (e.g., 3 mM down to 0.03 mM).[1]
      
    • Dilute these stocks 1:1000 into warm Opti-MEM (reduced serum media).[1] This creates a treatment range of 3

      
      M to 30 nM.
      
    • Note: Serum proteins (albumin) can bind lipophilic drugs, shifting the EC

      
      .[1] Opti-MEM minimizes this interference.[1]
      
  • Treatment:

    • Gently aspirate old media.

    • Add 100

      
      L of compound-containing Opti-MEM to wells.[1]
      
    • Include Vehicle Control (0.1% DMSO) and GSI Control (1

      
      M DAPT).
      
    • Incubate for 16–20 hours .

Phase 2: Sample Collection & Viability Check

Trustworthiness: You must prove that A


 reduction is not due to cell death.
  • Supernatant Harvest:

    • Transfer 80

      
      L of supernatant to a fresh polypropylene plate (low protein binding).
      
    • Store at -80°C or proceed immediately to ELISA.[1]

  • Viability Assay (MTS/MTT):

    • Add 20

      
      L of MTS reagent to the remaining 20 
      
      
      
      L media + cells in the original plate.
    • Incubate 1-2 hours. Read Absorbance at 490 nm.

    • Criterion: Any well with <80% viability vs. vehicle must be excluded.

Phase 3: A Quantification (ELISA/MSD)

Objective: Measure the shift in peptide ratios.

  • Assay Setup: Use a multiplex kit (e.g., MSD) to measure A

    
    38, A
    
    
    
    40, and A
    
    
    42 simultaneously from the same well. This reduces pipetting error and improves ratio accuracy.
  • Dilution: Supernatants from APP

    
     cells often require 1:2 or 1:5 dilution to fit the linear range of the standard curve.
    
  • Incubation: Follow kit instructions (typically 2h incubation

    
     wash 
    
    
    
    detection antibody
    
    
    read).

Data Analysis & Interpretation

Workflow Visualization

Assay_Workflow Seed Seed HEK293-APPsw (30k cells/well) Treat Treat with 3β-OH-5-CA (16h Incubation) Seed->Treat Split Split Sample Treat->Split Viability Cell Viability (MTS) MUST be >80% Split->Viability Cells ELISA Multiplex ELISA (Aβ38, Aβ40, Aβ42) Split->ELISA Supernatant Calc Calculate Ratios: Aβ42/Total & Aβ38/Total Viability->Calc Validate Data ELISA->Calc

Figure 2: Experimental workflow ensuring data integrity via concurrent viability testing.

Expected Results

A true GSM like 3


-OH-5-CA will display a specific "reciprocal" signature.[1]
ParameterGSI (Inhibitor)GSM (Modulator)3

-OH-5-CA Expected
A

42

Decrease

Decrease
Decrease (EC

~250 nM)
A

38

Decrease

Increase
Increase
Total A

(40+42+38)

Decrease

No Change
No Change
Notch Cleavage BlockedUnaffectedUnaffected
Calculation of Potency
  • Normalize: Convert raw pg/mL to % of Vehicle Control.

  • Ratio: Calculate the A

    
    42 / A
    
    
    
    Total ratio.
  • Curve Fit: Plot Log[Concentration] vs. Response using a 4-parameter logistic (4PL) regression.

    • Success Criterion: A dose-dependent decrease in A

      
      42 accompanied by a dose-dependent increase in A
      
      
      
      38.[1][4][5][6]

References

  • Jung, J.I., et al. (2015). "Cholestenoic acid, an endogenous cholesterol metabolite, is a potent

    
    -secretase modulator."[1][5][6] Molecular Neurodegeneration. Available at: [Link]
    
  • Golde, T.E., et al. (2013). "

    
    -Secretase modulators for Alzheimer's disease."[1] Journal of Neurochemistry. Available at: [Link][1]
    
  • Okiyoneda, T., et al. (2022). "Peripheral A

    
     clearance and GSM strategies."[1] Alzheimer's Research & Therapy. (Contextual grounding for lipid-based modulation).
    

Sources

Application

Application Note: High-Resolution LC-MS/MS Profiling of Bile Acid Precursors and Cholestenoic Acids

This application note is structured as a comprehensive technical guide for the simultaneous analysis of bile acid precursors (specifically 7 -hydroxy-4-cholesten-3-one, or C4) and cholestenoic acids (e.g., -hydroxy-5-cho...

Author: BenchChem Technical Support Team. Date: February 2026

This application note is structured as a comprehensive technical guide for the simultaneous analysis of bile acid precursors (specifically 7


-hydroxy-4-cholesten-3-one, or C4) and cholestenoic acids (e.g., 

-hydroxy-5-cholestenoic acid). It addresses the specific challenges of separating lipophilic, structurally similar steroid isomers in complex biological matrices.

Executive Summary & Biological Context

The quantification of bile acid precursors is critical for assessing hepatic function and diagnosing disorders of cholesterol metabolism.

  • C4 (

    
    -hydroxy-4-cholesten-3-one):  The surrogate marker for CYP7A1 activity, representing the rate-limiting step of the "Neutral" (Classic) bile acid synthesis pathway.[1][2]
    
  • Cholestenoic Acids: Intermediates of the "Acidic" (Alternative) pathway, initiated by CYP27A1. Elevated levels of specific cholestenoic acids (e.g.,

    
    -dihydroxy-5-cholestenoic acid) are diagnostic markers for Cerebrotendinous Xanthomatosis (CTX) and Niemann-Pick type C disease.[1]
    

The Analytical Challenge: These analytes are lipophilic, non-volatile, and exist as structural isomers with low endogenous concentrations (ng/mL range). Traditional UV detection is insufficient due to the lack of strong chromophores in cholestenoic acids. Therefore, this protocol utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) , employing a specific column chemistry to resolve critical isobaric pairs.

Biosynthetic Pathway Visualization

The following diagram illustrates the divergence between the Neutral and Acidic pathways and the specific analytes targeted in this method.

BileAcidPathways cluster_neutral Neutral (Classic) Pathway cluster_acidic Acidic (Alternative) Pathway Cholesterol Cholesterol OH_Chol 7α-Hydroxycholesterol Cholesterol->OH_Chol CYP7A1 (Rate Limiting) HC_27 27-Hydroxycholesterol Cholesterol->HC_27 CYP27A1 C4 C4 (7α-hydroxy-4-cholesten-3-one) *Primary Target* OH_Chol->C4 HSD3B7 CA Cholic Acid (CA) C4->CA CYP8B1 / CYP27A1 Cholestenoic Cholestenoic Acids (3β-hydroxy-5-cholestenoic acid) *Primary Target* HC_27->Cholestenoic CYP7B1 CDCA Chenodeoxycholic Acid (CDCA) Cholestenoic->CDCA Side chain oxidation

Figure 1: Simplified bile acid biosynthesis highlighting the Neutral (Red) and Acidic (Green) pathways.[1] C4 and Cholestenoic acids are the key metabolic checkpoints.

Method Development Strategy

Column Selection: The "Steric" Choice

Standard C18 columns often fail to resolve steroid isomers (e.g., separating


-OH from 

-OH epimers).[1]
  • Recommendation: Use a Charged Surface Hybrid (CSH) C18 or a Phenyl-Hexyl stationary phase.[1]

  • Mechanism: The CSH particle permits better peak shape for basic compounds (like C4 in positive mode) by mitigating secondary silanol interactions. Phenyl-hexyl phases offer alternative selectivity through

    
     interactions, which is highly effective for separating rigid steroid ring structures.[1]
    
  • Selected Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).[1]

Mobile Phase Chemistry
  • Solvent A (Aqueous): Water + 2 mM Ammonium Formate + 0.1% Formic Acid.[1]

    • Why: Ammonium formate is volatile and supports ionization in both Positive (C4) and Negative (Cholestenoic acid) modes.[1] Formic acid ensures protonation of the C4 ketone.

  • Solvent B (Organic): 50:50 Acetonitrile:Methanol.

    • Why: Pure Acetonitrile often suppresses ionization for steroids. Adding Methanol improves solvation of the steroid backbone and enhances MS signal intensity.

Experimental Protocols

Protocol 1: Sample Preparation (Solid Phase Extraction)

Because C4 is neutral/basic (ketone) and cholestenoic acids are acidic (carboxyl), a generic "balanced" extraction is required.[1] Liquid-Liquid Extraction (LLE) is possible but often yields lower recovery for the more polar cholestenoic acids.[1]

Materials:

  • Oasis HLB SPE Plate (30 mg) or equivalent (hydrophilic-lipophilic balance).

  • Internal Standards (IS):

    
    -7
    
    
    
    -hydroxy-4-cholesten-3-one and
    
    
    -cholestenoic acid.

Workflow:

  • Pre-treatment: Aliquot 100 µL Serum/Plasma into a 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard mix. Vortex.

  • Precipitation: Add 200 µL 1% Formic Acid in Water. (Disrupts protein binding).[1]

  • Conditioning: Condition SPE plate with 1 mL Methanol, then 1 mL Water.

  • Loading: Load the pre-treated sample onto the SPE plate. Apply low vacuum.

  • Wash 1: 1 mL 5% Methanol in Water (Removes salts/proteins).[1]

  • Wash 2: 1 mL 20% Acetonitrile in Water (Removes phospholipids).[1]

  • Elution: Elute with 2 x 200 µL Methanol.

  • Reconstitution: Evaporate to dryness (

    
     at 40°C). Reconstitute in 100 µL Mobile Phase (50% B).
    

SamplePrep Sample 100 µL Serum + Internal Stds PreTreat Acidify (1% Formic Acid) Sample->PreTreat SPE_Load SPE Load (HLB Cartridge) PreTreat->SPE_Load Wash Wash: 1. 5% MeOH 2. 20% ACN SPE_Load->Wash Elute Elute (100% MeOH) Wash->Elute Inject LC-MS/MS Injection Elute->Inject

Figure 2: Optimized Solid Phase Extraction (SPE) workflow for dual recovery of neutral and acidic steroid precursors.[1]

Protocol 2: HPLC Instrumentation & Gradient

System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY).[1] Column Temp: 50°C (Higher temperature reduces backpressure and improves mass transfer for lipids).[1] Flow Rate: 0.4 mL/min.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.06040Initial
1.06040Hold
8.0595Linear Ramp
10.0595Wash
10.16040Re-equilibrate
12.06040End
Protocol 3: MS/MS Detection Parameters

Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).[1] Ionization: Electrospray Ionization (ESI).[1][3][4] Polarity Switching: Required. C4 is analyzed in Positive (+) mode; Cholestenoic acids in Negative (-) mode.[1]

AnalytePolarityPrecursor (m/z)Product (m/z)Collision Energy (V)
C4 ESI (+)401.3177.135
C4 (Qual)ESI (+)401.3383.325
3

-OH-5-cholestenoic
ESI (-)415.3369.3-30
3

,7

-diOH-5-cholestenoic
ESI (-)431.3385.3-32

Note: The transition


 for C4 corresponds to the cleavage of the A-ring, which is highly specific for 

-3-ketosteroids.

Validation & Quality Control (Self-Validating Systems)

To ensure the protocol is trustworthy (E-E-A-T), the following QC measures must be integrated:

  • Isomeric Resolution Test:

    • Inject a mixture of

      
      -hydroxy-4-cholesten-3-one (C4) and 
      
      
      
      -hydroxy-4-cholesten-3-one.[1]
    • Acceptance Criteria: Baseline resolution (

      
      ) must be achieved. If peaks merge, lower the gradient slope between min 3 and 6.
      
  • Surrogate Matrix Strategy:

    • Since these analytes are endogenous, you cannot use "blank" human serum for calibration.

    • Solution: Use Charcoal-Stripped Serum (CSS) or 4% Albumin in PBS as the blank matrix for calibration curves.[1] Validate that the slope of the curve in CSS matches the slope in human serum (Parallelism).

  • Carryover Check:

    • Lipophilic steroids stick to tubing. Inject a "double blank" (MeOH) after the highest standard. Carryover must be < 20% of the LLOQ (Lower Limit of Quantification).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (C4) Secondary silanol interactions.[1]Ensure 2mM Ammonium Formate is fresh. Switch to CSH or Phenyl-Hexyl column.
Low Sensitivity (Cholestenoic) Poor ionization in negative mode.[1]Ensure Mobile Phase pH is > 4.0. If still low, consider derivatization with Picolinic acid (though this adds complexity).[1]
Retention Time Shift Column temperature fluctuation.Steroid separation is highly temp-dependent.[1] Lock column oven at 50°C ± 0.1°C.

References

  • Honda, A., et al. (2007).[1] "Highly sensitive quantification of 7alpha-hydroxy-4-cholesten-3-one in human serum by LC-ESI-MS/MS." Journal of Lipid Research, 48(2).

  • Meaney, S., et al. (2003).[1] "On the origin of the cholestenoic acids in human circulation." Steroids, 68(7-8), 595-601.[1]

  • Griffiths, W. J., & Wang, Y. (2019).[1] "Mass spectrometry: from proteomics to metabolomics and lipidomics." Chemical Society Reviews (Focus on Sterol Analysis).[1]

  • Svecla, M., et al. (2021).[1] "Deep mining of oxysterols and cholestenoic acids in human plasma and cerebrospinal fluid." Journal of Steroid Biochemistry and Molecular Biology.

  • Cayman Chemical. "Product Information: 3β,7α-Dihydroxycholest-5-enoic Acid-d3."[1]

Sources

Method

In vitro treatment of neurons with 3beta-hydroxy-5-cholestenoic acid

Application Note: In Vitro Treatment of Neurons with 3 -Hydroxy-5-cholestenoic Acid -hydroxy-5-cholestenoic acid (3 -HCA / Cholestenoic Acid) Executive Summary & Scientific Context 3 -hydroxy-5-cholestenoic acid (3 -HCA)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Treatment of Neurons with 3 -Hydroxy-5-cholestenoic Acid


-hydroxy-5-cholestenoic acid (3

-HCA / Cholestenoic Acid)

Executive Summary & Scientific Context

3


-hydroxy-5-cholestenoic acid (3

-HCA) is a critical intermediate in the acidic pathway of bile acid synthesis, formed via the oxidation of 27-hydroxycholesterol by CYP27A1. In the central nervous system (CNS), it possesses a distinct duality:
  • Physiological Signaling: At physiological concentrations (~100–300 nM), 3

    
    -HCA acts as a potent ligand for Liver X Receptors (LXRs) and a 
    
    
    
    -secretase modulator (GSM), potentially reducing amyloid-
    
    
    (A
    
    
    42) burden.
  • Pathological Toxicity: In Hereditary Spastic Paraplegia type 5 (SPG5), a mutation in CYP7B1 prevents the clearance of 3

    
    -HCA. Its accumulation (along with 27-hydroxycholesterol) is directly neurotoxic to motor neurons, driving mitochondrial dysfunction and axonal degeneration.
    

This guide provides a rigorous protocol for treating neuronal cultures with 3


-HCA to model these opposing states. It emphasizes strict solubility controls to prevent precipitation and oxidation, ensuring data reproducibility.

Metabolic Pathway & Mechanism[1]

Understanding the metabolic bottleneck is essential for experimental design. In SPG5, the failure of CYP7B1 leads to a buildup of 3


-HCA, shifting the cell from a homeostatic LXR-activation state to a toxic state.

G Cholesterol Cholesterol HC_27 27-Hydroxycholesterol (27-HC) Cholesterol->HC_27 Oxidation HCA_3b 3u03b2-hydroxy-5-cholestenoic acid (3u03b2-HCA) HC_27->HCA_3b Oxidation DiHCA 3u03b2,7u03b1-dihydroxy-5-cholestenoic acid (Neuroprotective) HCA_3b->DiHCA Hydroxylation LXR LXR Activation (Signaling) HCA_3b->LXR Low Conc. Tox Mitochondrial Toxicity (Motor Neurons) HCA_3b->Tox Accumulation CYP27A1 CYP27A1 CYP27A1->HC_27 CYP7B1 CYP7B1 CYP7B1->DiHCA Block SPG5 Mutation (Blockage) Block->CYP7B1

Figure 1: The metabolic fate of 3


-HCA. In SPG5, CYP7B1 failure causes 3

-HCA accumulation, triggering toxicity.

Material Preparation (Critical)

3


-HCA is hydrophobic and prone to oxidation. Improper handling results in micro-precipitates that cause physical stress to neurons, confounding toxicity data.
Reagents
  • 3

    
    -hydroxy-5-cholestenoic acid:  (Purity 
    
    
    
    95%).[1]
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Absolute Ethanol.

  • Carrier: Fatty Acid-Free BSA (Bovine Serum Albumin) - Optional but recommended for physiological stability.

  • Inert Gas: Argon or Nitrogen stream.

Protocol: Stock Solution (10 mM)
  • Weighing: Weigh the solid standard in a glass vial (avoid plastics that leach plasticizers).

  • Solubilization: Add anhydrous DMSO to achieve a 10 mM concentration. Vortex vigorously for 30 seconds.

    • Note: If using Ethanol, ensure the tube is sealed immediately to prevent evaporation.

  • Inerting: Gently purge the headspace of the vial with Argon or Nitrogen gas to displace oxygen.

  • Aliquot & Storage: Aliquot into amber glass vials (20

    
    L volumes) to avoid freeze-thaw cycles. Store at -80°C. Shelf life: 6 months. 
    

Experimental Protocols

Protocol A: Preparation of Treatment Media

Goal: Create a stable suspension without precipitation shock.

  • Thaw: Thaw one aliquot of 10 mM stock at room temperature.

  • Intermediate Dilution (The "Step-Down"):

    • Do not add 10 mM stock directly to the cell culture well.

    • Prepare a 100x intermediate in culture media (e.g., Neurobasal/B27).

    • Example: Add 1

      
      L of 10 mM stock to 99 
      
      
      
      L of warm media. Vortex immediately. (Concentration = 100
      
      
      M).
  • Final Dilution: Dilute the 100x intermediate 1:100 into the final well volume to reach target concentration (e.g., 1

    
    M).
    
    • Vehicle Control: Perform the exact same steps using pure DMSO.

Protocol B: Dose-Response Regimes

Select the regime based on your biological question.

Experimental ModelTarget Conc.DurationBiological Endpoint
Physiological Signaling 100 nM – 300 nM24 HoursLXR target gene induction (ABCA1, ABCG1),

-secretase modulation.
SPG5 Toxicity Modeling 1

M – 10

M
48 – 72 HoursMitochondrial fragmentation, ATP depletion, LDH release.
Chronic Exposure 1

M
7 DaysAxonal degeneration, neurite outgrowth analysis.

Note: For chronic exposure (7 days), refresh 50% of the media containing fresh compound every 48 hours to maintain stable levels.

Experimental Workflow & Readouts

Workflow cluster_readouts 4. Analytical Readouts Stock 1. Stock Prep (10mM in DMSO) Dilution 2. Step-Down (1:100 in Media) Stock->Dilution Argon Purge Treat 3. Neuronal Treatment (Primary or iPSC) Dilution->Treat 37°C qPCR qPCR: ABCA1, SREBP1c Treat->qPCR 24h (Signaling) Mito Mitochondrial Assay: Seahorse / TMRE Treat->Mito 48h (Stress) Viability Viability: ATP / LDH Treat->Viability 72h (Toxicity)

Figure 2: Step-by-step workflow from compound solubilization to multiparametric analysis.

Key Readout Methodologies
1. Mitochondrial Health (Seahorse XF / TMRE)

High levels of 3


-HCA compromise mitochondrial membrane potential.
  • Method: Stain live neurons with TMRE (Tetramethylrhodamine, ethyl ester) (20 nM) for 20 minutes.

  • Expectation: SPG5-mimicking doses (high

    
    M) will show reduced TMRE fluorescence intensity compared to vehicle, indicating depolarization.
    
2. LXR Target Validation (qPCR)

To verify the compound is active and entering the nucleus.

  • Targets: ABCA1 (ATP-binding cassette transporter A1) and SREBP1c.

  • Expectation: Dose-dependent upregulation of ABCA1 mRNA. If ABCA1 does not increase, the compound may have precipitated or degraded.

3. Motor Neuron Survival (Immunofluorescence)
  • Marker: Islet-1 (ISL1) or HB9.

  • Protocol: Fix cells after 72h treatment. Count ISL1+ nuclei relative to total DAPI nuclei.

  • Significance: 3

    
    -HCA is specifically toxic to motor neurons in SPG5 models, while potentially sparing other neuronal subtypes at lower concentrations.
    

Data Interpretation & Troubleshooting

ObservationPossible CauseCorrective Action
Crystals visible in media Compound precipitation due to thermal shock.Ensure media is pre-warmed to 37°C before adding the compound. Use the "Step-Down" dilution method.
No gene expression change Oxidation of the stock solution.Discard old stock. Prepare fresh under Argon. Verify stock concentration.
High vehicle toxicity DMSO concentration > 0.1%.Ensure final DMSO concentration in the well is

0.1% (v/v).
Inconsistent toxicity Evaporation effects in 96-well plates.Do not use outer wells (Edge Effect). Fill outer wells with PBS.

References

  • Theofilopoulos, S., et al. (2014).[2][3] Cholestenoic acids regulate motor neuron survival via liver X receptors.[3][4] Journal of Clinical Investigation, 124(11), 4829–4842.[2][3]

  • Jung, J.I., et al. (2015). Cholestenoic acid, an endogenous cholesterol metabolite, is a potent

    
    -secretase modulator.[1][5] Molecular Neurodegeneration, 10, 29. 
    
  • Schönecker, S., et al. (2015). Pathogene mechanisms in SPG5: 27-hydroxycholesterol toxicity.[6][7] Brain, 138(11). (Contextual grounding for SPG5 toxicity).

  • Griffiths, W.J., & Wang, Y. (2020). Oxysterols as lipid mediators: Their biosynthetic genes, enzymes and metabolites. Prostaglandins & Other Lipid Mediators, 147, 106381.

Sources

Application

Application Note: Robust Derivatization of 3β-hydroxy-5-cholestenoic Acid for Sensitive GC-MS Quantification

Introduction: The Analytical Challenge of an Endogenous Metabolite 3β-hydroxy-5-cholestenoic acid is a key intermediate in the alternative "acidic" pathway of bile acid synthesis, originating from cholesterol.[1] As a C2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of an Endogenous Metabolite

3β-hydroxy-5-cholestenoic acid is a key intermediate in the alternative "acidic" pathway of bile acid synthesis, originating from cholesterol.[1] As a C27 steroid acid, its quantification in biological matrices is of significant interest for studying cholesterol homeostasis, liver function, and various hepatobiliary diseases.[1][2] However, direct analysis of this molecule by gas chromatography-mass spectrometry (GC-MS) is hindered by its low volatility and high polarity, attributed to the presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group.[3][4] These polar moieties lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the GC injector and column.[5][6]

To overcome these challenges, a chemical derivatization strategy is essential. This application note provides a detailed, field-proven guide for the robust and efficient derivatization of 3β-hydroxy-5-cholestenoic acid, transforming it into a volatile and thermally stable compound suitable for sensitive and reliable GC-MS analysis.

The Rationale for Two-Step Derivatization

The molecular structure of 3β-hydroxy-5-cholestenoic acid necessitates a two-step derivatization approach to cap both polar functional groups. The hydroxyl group is typically converted to a trimethylsilyl (TMS) ether, while the carboxylic acid is esterified, most commonly to its methyl ester (ME) or a more specialized ester for enhanced detection.[3][7] This dual modification dramatically reduces the molecule's polarity and boiling point, making it amenable to gas chromatography.[6][8]

  • Silylation of the 3β-hydroxyl group: This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃.[6] This eliminates hydrogen bonding, which is a primary cause of peak tailing and analyte adsorption within the GC system.[6]

  • Esterification of the C-26 carboxylic acid: The carboxylic acid group is converted into an ester. Methylation is a common and effective choice, yielding a methyl ester (ME).[3][9] This neutralizes the acidic proton and significantly increases volatility.[8][10]

The combination of these two reactions yields a derivative (e.g., 3β-trimethylsilyloxy-5-cholestenoic acid methyl ester) with excellent chromatographic properties.

Workflow for Sample Preparation and Derivatization

The overall process involves extraction of the analyte from the biological matrix, followed by the sequential derivatization reactions, and finally, GC-MS analysis.

DerivatizationWorkflow cluster_SamplePrep Sample Preparation cluster_Derivatization Two-Step Derivatization cluster_Analysis Analysis BiologicalSample Biological Sample (e.g., Plasma, Serum) Extraction Liquid-Liquid or Solid-Phase Extraction BiologicalSample->Extraction DryDown1 Evaporation to Dryness (under Nitrogen) Extraction->DryDown1 Esterification Step 1: Esterification (e.g., Methanolic HCl) DryDown1->Esterification Reconstitute DryDown2 Evaporation to Dryness Esterification->DryDown2 Silylation Step 2: Silylation (e.g., BSTFA + 1% TMCS) DryDown2->Silylation GCMS GC-MS Analysis Silylation->GCMS Inject

Figure 1: General experimental workflow.

Protocol 1: Methyl Esterification followed by Silylation

This is the most common and robust method for bile acid analysis, providing stable derivatives and excellent chromatographic performance.[3][7]

Step 1: Esterification of the Carboxylic Acid

The carboxylic acid is first converted to a methyl ester using an acidic methanol solution. This is a critical first step as some silylating agents can react with the carboxylic acid, but the resulting TMS-ester can be unstable.[3]

Reagents & Materials:

  • Dried sample extract containing 3β-hydroxy-5-cholestenoic acid

  • Methanolic HCl (3% w/v): Prepared by carefully bubbling dry HCl gas into anhydrous methanol or by the slow addition of acetyl chloride to cold, anhydrous methanol.[10]

  • Anhydrous Hexane

  • Nitrogen gas supply for evaporation

  • Heating block or water bath

  • Conical reaction vials (2 mL) with PTFE-lined caps

Procedure:

  • Ensure the sample extract is completely dry. The presence of water will interfere with the reaction.[10][11]

  • Add 200 µL of 3% methanolic HCl to the dried extract.

  • Cap the vial tightly and vortex briefly to dissolve the residue.

  • Heat the vial at 60°C for 60 minutes.[12]

  • Cool the vial to room temperature.

  • Evaporate the methanolic HCl to complete dryness under a gentle stream of nitrogen. This step is crucial to remove all acid and methanol before silylation.

Step 2: Silylation of the Hydroxyl Group

With the acid group protected as a methyl ester, the hydroxyl group is silylated to form the final, volatile derivative. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is a highly effective and widely used reagent.[4][5]

Reagents & Materials:

  • Dried methyl ester intermediate from Step 1

  • BSTFA + 1% TMCS

  • Anhydrous Pyridine or Ethyl Acetate

  • Heating block or water bath

Procedure:

  • To the dried methyl ester, add 50 µL of anhydrous pyridine (or ethyl acetate) and 50 µL of BSTFA + 1% TMCS.[4] Pyridine can act as a catalyst, especially for sterically hindered hydroxyl groups.[11]

  • Cap the vial tightly and vortex.

  • Heat the vial at 70°C for 30-60 minutes.[4][5]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis. Do not evaporate the silylation reagents as they are volatile and will elute early in the chromatogram.[5] The derivatized sample should be analyzed within a few days as TMS-ethers can hydrolyze over time.[5]

Chemical Reaction Overview

Figure 2: Two-step derivatization reaction.

Alternative Derivatization Strategy: Pentafluorobenzyl (PFB) Esterification

For applications requiring ultra-high sensitivity, such as analysis with an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry, the carboxylic acid can be converted to a pentafluorobenzyl (PFB) ester. PFB derivatives have excellent electron-capturing properties.[13]

The process involves esterification with PFB-bromide (PFBBr) under basic conditions, followed by silylation of the hydroxyl group as described previously.

Key Considerations for PFB Derivatization:

  • Reaction Conditions: The reaction is typically performed with PFBBr in the presence of a base like potassium carbonate (K₂CO₃) or a tertiary amine.[14]

  • Sensitivity: This method can significantly lower detection limits compared to methyl esterification when using appropriate detectors.[13][15]

  • Reagent Handling: PFBBr is a strong lachrymator and must be handled with care in a fume hood.[6]

Data Summary and Expected Mass Shifts

The success of the derivatization can be confirmed by the mass shift observed in the mass spectrum of the product compared to the underivatized analyte.

Analyte/DerivativeFunctional Group(s)Molecular Weight ( g/mol )Derivatization ReactionMass Shift
3β-hydroxy-5-cholestenoic acid -OH, -COOH402.6--
Methyl Ester Intermediate -OH, -COOCH₃416.6Esterification+14
TMS Ether, Methyl Ester Derivative -OSi(CH₃)₃, -COOCH₃488.8Silylation+72
TMS Ether, TMS Ester Derivative -OSi(CH₃)₃, -COOSi(CH₃)₃546.9One-step Silylation+144
PFB Ester, TMS Ether Derivative -OSi(CH₃)₃, -COOCH₂C₆F₅668.8PFB Esterification & Silylation+266

GC-MS Analysis Parameters

While specific conditions should be optimized for the instrument in use, the following provides a typical starting point for the analysis of TMS, ME derivatives of bile acids.

ParameterRecommended SettingRationale
GC Column Low-bleed, non-polar capillary column (e.g., Rxi-5ms, HP-5MS) 30m x 0.25mm x 0.25µmProvides excellent separation for steroidal compounds and is compatible with silylating reagents.[4][16]
Carrier Gas HeliumInert and provides good efficiency.
Injection Mode SplitlessMaximizes sensitivity for trace analysis.
Injector Temp. 250 - 280 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Oven Program Initial: 150°C, Ramp: 10-15°C/min to 300°C, Hold: 5-10 minA temperature ramp allows for separation of the analyte from solvent fronts and other matrix components.
MS Interface Temp. 280 - 300 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ionization Mode Electron Impact (EI), 70 eVProvides characteristic and reproducible fragmentation patterns for library matching and structural elucidation.[17]
MS Acquisition Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)SIM mode significantly enhances sensitivity and selectivity by monitoring specific, characteristic ions of the derivatized analyte.[7][17]

Troubleshooting and Best Practices

  • Absence of Water: The most critical factor for successful silylation is the complete exclusion of moisture.[11] Water will preferentially react with the silylating reagent, reducing derivatization efficiency and leading to poor reproducibility. Always use anhydrous solvents and dry samples thoroughly.

  • Incomplete Derivatization: If underivatized or partially derivatized peaks are observed, consider increasing the amount of derivatizing reagent, extending the reaction time, or increasing the temperature.[5][11] The presence of a catalyst like TMCS or pyridine is also crucial for complete reaction of sterically hindered groups.[5]

  • Injector Contamination: Silylating reagents can leave behind silica deposits in the GC injector liner over time, leading to peak tailing and loss of sensitivity.[5] Regular cleaning and replacement of the injector liner are recommended.

  • Derivative Stability: Analyze samples as soon as possible after derivatization. While more stable than free acids, TMS derivatives can be susceptible to hydrolysis if exposed to moisture.[5]

Conclusion

The two-step derivatization protocol involving methyl esterification followed by trimethylsilylation is a validated and highly effective method for preparing 3β-hydroxy-5-cholestenoic acid for GC-MS analysis. This procedure transforms the polar, non-volatile analyte into a thermally stable derivative with excellent chromatographic properties, enabling sensitive and accurate quantification in complex biological samples. By understanding the chemistry behind each step and adhering to best practices for sample handling, researchers can achieve reliable and reproducible results for this important cholesterol metabolite.

References

  • Parodi, A., et al. (2007). Gas chromatography-mass spectrometry of isobutyl ester trimethylsilyl ether derivatives of bile acids and application to the study of bile sterol and bile acid biosynthesis in rat liver epithelial cell lines. PubMed. Available at: [Link]

  • Phillips, K.M. (2019). Gas Chromatographic Analysis of Plant Sterols. AOCS. Available at: [Link]

  • Various Authors. (2018). How to do successful derivatization of sterol? ResearchGate. Available at: [Link]

  • Araújo, A.M.C. (n.d.). Development and validation of a GC-MS based method to analyse faecal bile acids. CORE. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (2020). Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry. AGRIS. Available at: [Link]

  • Szczepanik, P.A., et al. (1976). Characterization of bile acid methyl ester acetate derivatives using gas-liquid chromatography, electron impact, and chemical ionization mass spectrometry. PubMed. Available at: [Link]

  • Various Authors. (n.d.). pentafluorobenzyl bromide derivatization: Topics by Science.gov. Science.gov. Available at: [Link]

  • Salehi, B., et al. (2025). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. MDPI. Available at: [Link]

  • GC-MS of Pentafluourobenzyl Derivatives of Phenols, Amines, and Carboxylic Acids. (n.d.). Springer Protocols. Available at: [Link]

  • Sakai, T. (n.d.). Analysis of Bile Acid by GC-MS. Shimadzu. Available at: [Link]

  • Zhang, S. (2016). Simple Analysis of Bile Acids by GC-MS. Restek. Available at: [Link]

  • Preparation of TMS Derivatives for GC/MS. (n.d.). Caltech GPS. Available at: [Link]

  • Microwave-Assisted Derivatization of Bile Acids for Gas Chromatography/Mass Spectrometry Determination. (2013). Semantic Scholar. Available at: [Link]

  • Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). (n.d.). IDC Technologies. Available at: [Link]

  • Determination of underivatised sterols and bile acid trimethyl silyl ether methyl esters by gas chromatography-mass spectrometry-single ion monitoring in faeces. (2005). ResearchGate. Available at: [Link]

  • Honda, A., et al. (2014). A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS. PubMed. Available at: [Link]

  • Mass spectrum of bile acid (methyl ester, trimethylsilyl ether)... (n.d.). ResearchGate. Available at: [Link]

  • Mass spectra of the ursodesoxycholic acid standard trimethylsilyl... (n.d.). ResearchGate. Available at: [Link]

  • Chiang, J.Y.L. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. PMC - NIH. Available at: [Link]

  • Analysis of Bile Acid by GC-MS. (n.d.). SHIMADZU CORPORATION. Available at: [Link]

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spec. (n.d.). YorkSpace. Available at: [Link]

  • A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas Chromatography-Mass Spectrometry with a Single Ext. (2023). JSciMed Central. Available at: [Link]

  • Occurrence of 3 beta-hydroxy-5-cholestenoic acid, 3 beta,7 alpha-dihydroxy-5-cholestenoic acid, and 7 alpha-hydroxy-3-oxo-4-cholestenoic acid as normal constituents in human blood. (1988). ResearchGate. Available at: [Link]

  • Minkler, P.E., et al. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. Available at: [Link]

  • Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. (n.d.). Kanazawa University. Available at: [Link]

  • Zenkevich, I.G. (n.d.). Acids: Derivatization for GC Analysis. ResearchGate. Available at: [Link]

  • Showing Compound 3beta-Hydroxy-5-cholestenoic acid (FDB111635). (2020). FooDB. Available at: [Link]

  • Asian Journal of Chemistry. (2014). Asian Journal of Chemistry. Available at: [Link]

  • A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. (2015). Semantic Scholar. Available at: [Link]

  • Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. (2023). BrJAC. Available at: [Link]

  • Christie, W.W. (2020). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. The AOCS Lipid Library. Available at: [Link]

  • Axelson, M., & Sjövall, J. (1988). Occurrence of 3 beta-hydroxy-5-cholestenoic acid, 3 beta,7 alpha-dihydroxy-5-cholestenoic acid, and 7 alpha-hydroxy-3-oxo-4-cholestenoic acid as normal constituents in human blood. PubMed. Available at: [Link]

  • Shoda, J., et al. (1991). Clinical evaluation of serum 3 beta-hydroxy-5-cholenoic acid in hepatobiliary diseases. Gastroenterologia Japonica. Available at: [Link]

  • Christie, W.W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of Carboxylic Acid Sterols

Current Status: Online Operator: Senior Application Scientist Ticket ID: STRL-COOH-001 Subject: Resolving Peak Tailing and Asymmetry in Acidic Sterol Analysis Executive Summary You are experiencing peak tailing with carb...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: STRL-COOH-001 Subject: Resolving Peak Tailing and Asymmetry in Acidic Sterol Analysis

Executive Summary

You are experiencing peak tailing with carboxylic acid sterols (e.g., bile acids, acidic steroid conjugates). These analytes present a dual challenge: a large hydrophobic sterane backbone and an ionizable carboxylic acid tail (pKa ~4.5–5.0).

Tailing in this context is rarely random. It is a deterministic symptom of Secondary Interactions (Silanol activity) or Ionization Mismatch . This guide provides a self-validating troubleshooting protocol to isolate and eliminate these variables.

Module 1: The Diagnostic Framework (Self-Validating Protocol)

Before altering your method, you must identify if the failure is Physical (Hardware) or Chemical (Method). Use this logic gate to validate your system.

Experiment 1: The Neutral Marker Test

Inject a neutral, hydrophobic compound (e.g., Toluene, Acetophenone, or a neutral sterol like Cholesterol if detection allows) using your current mobile phase.

  • Scenario A: The Neutral Marker Tails (Asymmetry > 1.2)

    • Diagnosis: Physical System Failure.

    • Root Cause: Column void (collapsed bed), blocked inlet frit, or excessive extra-column volume (dead volume).

    • Action: Replace the column or inlet frit. Check tubing connections.[1] Do not change mobile phase chemistry yet.

  • Scenario B: The Neutral Marker is Symmetrical, but Sterol Tails

    • Diagnosis: Chemical Interaction.[1][2][3]

    • Root Cause: Secondary silanol interactions or pH/pKa mismatch.

    • Action: Proceed to Module 2 (Mobile Phase Chemistry).

Visual Troubleshooting Logic

TroubleshootingLogic Start START: Peak Tailing Observed Step1 INJECT NEUTRAL MARKER (e.g., Acetophenone) Start->Step1 Decision1 Does Neutral Marker Tail? Step1->Decision1 Physical PHYSICAL FAILURE (Hardware/Column) Decision1->Physical YES (As > 1.2) Chemical CHEMICAL INTERACTION (Method/Chemistry) Decision1->Chemical NO (As < 1.1) ActionPhy 1. Check Inlet Frit 2. Check Tubing Connections 3. Replace Column Physical->ActionPhy ActionChem Proceed to pH & Stationary Phase Optimization Chemical->ActionChem

Figure 1: Diagnostic logic flow to distinguish between hardware failures and chemical interaction issues.

Module 2: Mobile Phase Chemistry (The Primary Culprit)

For carboxylic acid sterols, the ionization state determines the interaction mechanism. The carboxylic acid group (-COOH) has a pKa typically between 4.0 and 5.0.

The "Rule of 2" Violation

Operating within ±1 pH unit of the analyte's pKa results in a mixture of ionized (deprotonated) and neutral (protonated) species. These species interact differently with the stationary phase, causing "kinetic tailing" or peak splitting.[4][5][6]

Solution A: Low pH Suppression (Recommended)
  • Goal: Force the analyte into the neutral (protonated) state (R-COOH).

  • Target pH: 2.0 – 2.5 (Must be < pKa - 2).

  • Mechanism: Neutralizing the acid increases retention on C18 and suppresses the ionization of residual silanols (Si-OH) on the silica surface, preventing ion-exchange interactions.

  • Protocol: Use 0.1% Formic Acid or 10-20 mM Ammonium Formate adjusted to pH 2.5.

Solution B: High pH Ionization (Advanced)
  • Goal: Force the analyte into the fully ionized state (R-COO⁻).

  • Target pH: > 7.0 (Must be > pKa + 2).

  • Mechanism: Full ionization ensures a single species. The negative charge repels the negative charge of ionized silanols (Si-O⁻), often resulting in sharp peaks but reduced retention .

  • Critical Requirement: You must use a hybrid-silica or polymer-based column (e.g., Waters BEH, Agilent Zorbax Extend) designed for high pH. Standard silica dissolves above pH 7.5.

Table 1: Mobile Phase Selection Guide

StrategyBuffer/ModifierpH RangeProsCons
Acidic Suppression 0.1% Formic Acid or TFA2.0 - 2.5Maximizes retention; suppresses silanols; MS compatible.TFA can suppress MS signal; requires acid-stable column.
Neutral Control 10mM Ammonium Acetate4.5 - 5.5AVOID. This is the pKa zone.Causes split peaks and severe tailing due to mixed ionization.
Basic Ionization 10mM Ammonium Bicarbonate8.0 - 10.0Sharp peaks (electrostatic repulsion); MS compatible.Reduced retention; requires specialized high-pH stable columns.

Module 3: Stationary Phase Selection

If mobile phase optimization fails, your stationary phase likely has high "Silanol Activity." Unreacted silanol groups on the silica surface act as weak cation exchangers or hydrogen bond donors, grabbing the polar "head" of your sterol while the C18 chain grabs the "tail."

The Solution: End-Capping and Surface Charge
  • High-Density End-Capping: Choose columns labeled "TMS end-capped" or "Base Deactivated." This physically blocks sterols from reaching the silica surface.

  • Polar-Embedded Phases (The "Shield"): Columns with a polar group (amide, carbamate) embedded in the alkyl chain (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion).

    • Why: The embedded polar group creates a water-rich layer near the surface, shielding silanols and improving peak shape for acids.

  • Charged Surface Hybrids (CSH): These particles have a slight surface charge modification that repels acidic analytes at low pH, preventing tailing.

Interaction Mechanism Diagram

InteractionMechanism Silica Silica Surface (Si-OH) Interaction Secondary Interaction (Hydrogen Bonding) Silica->Interaction Exposed Silanols Sterol Sterol Analyte (R-COOH) Sterol->Interaction Acid Group EndCap End-Capping (TMS Group) EndCap->Silica Blocks Result Sharp Peak EndCap->Result Prevents Tailing

Figure 2: Mechanism of silanol shielding. End-capping blocks the secondary hydrogen bonding sites that cause tailing.

Module 4: Sample Solvent (The Hidden Variable)

The Problem: Injecting a hydrophobic sterol dissolved in 100% Methanol or Acetonitrile into a mobile phase that is 50% Water. The Effect: The "Strong Solvent Effect." The analyte travels faster than the mobile phase at the head of the column, smearing the band before separation begins. This looks like fronting or tailing.

The Protocol:

  • Dissolve your standard/sample in the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile).

  • If solubility is an issue, use the lowest possible volume of strong solvent, or use a "sandwich injection" (air gap - sample - air gap).

FAQ: Troubleshooting Specific Scenarios

Q: I am using 0.1% TFA and still see tailing. What now? A: TFA (Trifluoroacetic acid) is a strong ion-pairing agent. If tailing persists, it suggests metal chelation . Carboxylic acids can chelate trace metals (Iron, Zinc) in the stainless steel frits or column body.

  • Fix: Switch to a "bio-inert" or PEEK-lined column hardware, or add a chelating agent like EDTA (if not using MS) or Medronic Acid (InfinityLab Deactivator) to the mobile phase.

Q: My peak shape is perfect for the standard, but the sample tails. A: This indicates Matrix Interference . Proteins or phospholipids in your biological sample are fouling the head of the column, creating active sites.

  • Fix: Implement Solid Phase Extraction (SPE) or use a Guard Column.[7] Replace the guard column frequently.

Q: Can I use a standard C18 column for bile acids? A: Yes, but you must control the pH strictly (pH < 2.5). However, "Phase Collapse" (Dewetting) can occur if you use < 5% organic solvent to retain polar bile acids (like Glyco-conjugates).

  • Recommendation: Use an "AQ" (Aqueous stable) C18 or a Polar-Embedded C18 to prevent phase collapse.

References

  • Vertex AI Search. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2025). HPLC Separation of Bile Acids Using a CORTECS™ Premier Phenyl Column. Application Note. Link

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Technical Guide.[8] Link

  • Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Technical Overview. Link

  • LCGC International. (2025). Back to Basics: The Role of pH in Retention and Selectivity. LC Troubleshooting. Link

  • Phenomenex. (2022).[8] Choosing Columns for Polar Acidic Molecules. Technical Note. Link

Sources

Reference Data & Comparative Studies

Validation

NMR spectral data for (3beta,25R)-3-hydroxy-cholest-5-en-26-oic acid validation

Comparative Validation Guide: (3 ,25R)-3-Hydroxy-cholest-5-en-26-oic Acid via NMR Spectroscopy Executive Summary (3$\beta$,25R)-3-hydroxy-cholest-5-en-26-oic acid (often referred to as Cholestenoic Acid ) is a pivotal in...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Validation Guide: (3 ,25R)-3-Hydroxy-cholest-5-en-26-oic Acid via NMR Spectroscopy

Executive Summary

(3$\beta$,25R)-3-hydroxy-cholest-5-en-26-oic acid (often referred to as Cholestenoic Acid ) is a pivotal intermediate in the "acidic" pathway of bile acid biosynthesis. Generated by the mitochondrial enzyme CYP27A1 , it serves as a critical biomarker for Cerebrotendinous Xanthomatosis (CTX) and Hereditary Spastic Paraplegia type 5 (SPG5).

Distinguishing this metabolite from its precursor (Cholesterol) and its alcohol intermediate (27-hydroxycholesterol) requires precise structural validation. This guide provides a comparative NMR framework to validate the identity and stereochemistry of the (25R)-enantiomer, emphasizing the suppression of artifacts and the resolution of diastereomers.

Part 1: Validation Workflow

The following workflow outlines the critical path for validating the structural integrity of Cholestenoic Acid, ensuring differentiation from biosynthetic congeners.

ValidationWorkflow Sample Crude Extract / Synthetic Standard Solvent Solvent Selection (Pyridine-d5 vs CDCl3) Sample->Solvent Dissolution Acquisition NMR Acquisition (1H, 13C, HSQC, NOESY) Solvent->Acquisition Equilibration Process Spectral Processing (LB=0.3Hz, Zero Filling) Acquisition->Process FT & Phasing Validation Stereochemical Validation (C25/C27 Analysis) Process->Validation Peak Picking

Figure 1: Step-by-step structural validation workflow for acidic sterols.

Part 2: Comparative Spectral Analysis

The challenge in identifying Cholestenoic Acid lies in the congested steroid backbone region (0.7 – 2.5 ppm). Validation relies on detecting the oxidation of the C26/C27 terminus without disrupting the


 olefin or the 3

-hydroxyl group.
2.1 Diagnostic Chemical Shifts (Comparator Table)

The table below contrasts the target molecule with its direct metabolic precursor (Cholesterol) and intermediate (27-HC).[1]

Solvent: Pyridine-d


 (Recommended for Acidic Sterols)
Note: Pyridine-d

is preferred over CDCl

as it desolvates the carboxylic acid dimers, sharpening the C25/C26 signals, and induces a downfield shift that resolves the angular methyls.
AssignmentCholesterol (Precursor)

(ppm)
27-Hydroxycholesterol (Intermediate)

(ppm)
Cholestenoic Acid (Target)

(ppm)
Diagnostic Logic
H-6 (Olefin) 5.35 (d)5.35 (d)5.38 (d) Confirms

double bond retention.
H-3 (Carbinol) 3.52 (m)3.55 (m)3.85 (m) Downfield shift in Pyridine due to H-bonding.
H-26 (Terminus) 0.86 (d, CH

)
3.4 - 3.6 (ABq, CH

OH)
COOH (Inactive) Loss of methyl doublet (Chol) or CH

OH (27-HC).
H-27 (Methyl) 0.86 (d)0.92 (d)1.22 (d) CRITICAL: Deshielded by adjacent C26-COOH.
H-18 (Me) 0.68 (s)0.69 (s)0.72 (s) Angular methyl sensitive to side-chain oxidation.
C-26 (Carbon) ~22.5~65.0 (CH

OH)
~179.0 (COOH) Definitive confirmation of oxidation state.
2.2 Solvent Effects & Causality
  • Chloroform-d (CDCl

    
    ):  While standard, CDCl
    
    
    
    often leads to signal broadening for steroidal acids due to intermolecular hydrogen bonding (dimerization).
  • Pyridine-d

    
    :  Acts as a Lewis base, disrupting acid dimers. This results in sharp singlets for angular methyls (H-18/H-19) and a distinct downfield shift for the H-27 methyl doublet, separating it from the bulk methylene envelope.
    
Part 3: Stereochemical Validation (25R vs. 25S)

The biological activity of Cholestenoic Acid is stereospecific. The CYP27A1 enzyme selectively produces the (25R) isomer (often denoted as 26-oic acid in older literature, though systematic naming can vary).

The Problem: 1H NMR is often insufficient to resolve the 25R and 25S epimers because the chiral center at C25 is flexible and distant from the rigid steroid core.

The Solution: 13C NMR Analysis.[2][3][4][5][6][7][8] According to Batta et al. and subsequent validation studies, the C25 configuration significantly impacts the chemical shifts of the side-chain carbons (C23–C27).

Validation Criteria for (25R)-Isomer:

  • C-27 Methyl Shift: In the (25R) isomer, the C-27 methyl carbon typically resonates upfield (~16-17 ppm) compared to the S-isomer, though exact values depend on concentration.

  • 
     (C23-C26):  The most reliable method is comparing the chemical shift differences (
    
    
    
    ) against a known standard. If a standard is unavailable, the Mosher Ester method (derivatizing the C3-OH) can be used, but it primarily validates the C3 center, not the distant C25. Therefore, 13C fingerprinting of the side chain is the primary requirement.
Part 4: Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

1. Sample Preparation:

  • Mass: Dissolve 2–5 mg of the sterol acid in 600

    
    L of Pyridine-d
    
    
    
    (99.8% D).
  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

  • Filtering: If the solution is cloudy (common with lipid extracts), filter through a 0.2

    
    m PTFE syringe filter directly into the tube to remove aggregates that broaden peaks.
    

2. Acquisition Parameters (600 MHz recommended):

  • Temperature: 298 K (25°C). Precise control is required as chemical shifts in pyridine are temperature-sensitive.

  • Pulse Sequence: zg30 (standard proton) and zgpg30 (proton-decoupled carbon).

  • Relaxation Delay (D1): Set to 5.0 seconds for 1H experiments. The C26-COOH proton (if visible) and angular methyls have long T1 relaxation times. Insufficient D1 leads to inaccurate integration ratios.

  • Scans:

    • 1H: 64 scans (high S/N required for minor isomers).

    • 13C: 1024+ scans (essential to see the quaternary C26 carboxyl).

3. Processing:

  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz for 1H.

  • Referencing: Calibrate to the Pyridine-d

    
     residual peaks (
    
    
    
    -proton at 8.74 ppm or
    
    
    -carbon at 123.9 ppm). Do not use TMS if possible, as it is volatile and unnecessary in pyridine.
Part 5: Biosynthetic Context[9]

Understanding the origin of the analyte ensures the researcher is validating the correct biological pathway.

Biosynthesis Cholesterol Cholesterol (Precursor) CYP27A1_1 CYP27A1 (Mitochondrial) Cholesterol->CYP27A1_1 HC27 (25R)-27-Hydroxycholesterol (Intermediate) CYP27A1_1->HC27 CYP27A1_2 CYP27A1 (Oxidation) HC27->CYP27A1_2 Acid (3beta,25R)-3-hydroxy- cholest-5-en-26-oic acid (TARGET) CYP27A1_2->Acid CYP7B1 CYP7B1 Acid->CYP7B1 BileAcid 3beta,7alpha-dihydroxy- cholest-5-en-26-oic acid CYP7B1->BileAcid

Figure 2: The "Acidic" Bile Acid Pathway mediated by CYP27A1.[9][10][11] The target analyte is the second stable intermediate.

References
  • Griffiths, W. J., & Wang, Y. (2020). "Oxysterol research: a brief review." Biochemical Society Transactions.

  • Batta, A. K., et al. (1980).[2] "Differentiation between the 25R- and 25S-isomers of 5 beta-cholestane-3 alpha, 7 alpha, 26-triol by 13C NMR spectroscopy." Journal of Lipid Research.[2]

  • Babij, N. R., et al. (2016).[4] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development.

  • Cayman Chemical. "3

    
    -hydroxy-5-Cholestenoic Acid Product Information." 
    
  • Meaney, S., et al. (2007). "Novel route for elimination of brain oxysterols across the blood-brain barrier: conversion into 7alpha-hydroxy-3-oxo-4-cholestenoic acid." Journal of Lipid Research.[2]

Sources

Comparative

Mass fragmentation pattern comparison: Cholestenoic acid vs 27-hydroxycholesterol

Executive Summary This guide provides a technical comparison of the mass spectrometric behavior of 27-hydroxycholesterol (27-HC) and its downstream metabolite 3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the mass spectrometric behavior of 27-hydroxycholesterol (27-HC) and its downstream metabolite 3ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-hydroxy-5-cholestenoic acid (Cholestenoic Acid/27-CA) .

For drug development professionals targeting the bile acid synthesis pathway or neurodegenerative biomarkers (e.g., SPG5, CTX), distinguishing these two molecules is critical. While 27-HC is a neutral lipophilic alcohol, cholestenoic acid is an amphiphilic carboxylic acid. This fundamental physicochemical divergence dictates that chemical derivatization (Charge-Tagging) is the superior method for simultaneous, high-sensitivity quantification, whereas native analysis requires polarity switching (APCI+ vs. ESI-).

Metabolic & Physicochemical Context

To interpret the fragmentation, one must understand the structural relationship. 27-HC is the precursor to cholestenoic acid via the enzyme CYP27A1 (Sterol 27-hydroxylase).[1][2][3]

  • 27-Hydroxycholesterol (27-HC):

    • Structure: Cholesterol backbone with a hydroxyl group at C27 (IUPAC).[4]

    • Nature: Neutral sterol. Poor ionization in Electrospray Ionization (ESI).[5]

    • Key Challenge: Isomeric overlap with 24S-hydroxycholesterol (cerebrospinal fluid marker).

  • Cholestenoic Acid (3

    
    -hydroxy-5-cholestenoic acid): 
    
    • Structure: The C27 alcohol is oxidized to a carboxylic acid (-COOH).

    • Nature: Weak acid. Ionizes efficiently in Negative Mode ESI .

    • Key Challenge: Lower abundance in plasma compared to 27-HC; requires high sensitivity.

Mass Spectrometry Performance: The Comparison

We compare two analytical approaches: Native Analysis (Rapid, lower sensitivity) and Enzyme-Assisted Derivatization (High sensitivity, "Gold Standard").

A. Native Analysis (No Derivatization)

Best for: Rapid screening where high sensitivity is not required.

Feature27-Hydroxycholesterol (27-HC)Cholestenoic Acid (27-CA)
Ionization Mode APCI (+) or ESI (+)ESI (-)
Precursor Ion

385.3


415.3

Primary Fragment

367.3
(Loss of 2nd water)

371.3
(Loss of

)
Mechanism Dehydration driven by 3

-OH and 27-OH groups.
Decarboxylation of the C27-COOH group.
Limit of Detection ~5–10 ng/mL (Poor in ESI)~1 ng/mL (Good in ESI-)

Technical Insight: Native analysis of 27-HC in ESI is notoriously unstable due to the lack of a basic site for protonation. It relies on the formation of sodium/ammonium adducts or forced dehydration. In contrast, Cholestenoic Acid flies exceptionally well in negative mode due to the stable carboxylate anion.

B. Derivatization Analysis (EADSA / Girard P)

Best for: Trace quantification (femtomolar levels) and simultaneous profiling. Method:Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) . Cholesterol oxidase converts the 3


-OH to a 3-ketone, followed by Girard P (GP) hydrazine tagging to introduce a permanent cationic charge.
Feature27-HC (GP-Derivatized)Cholestenoic Acid (GP-Derivatized)
Precursor Ion

534.4


548.4

Mass Shift +132 Da (approx) from native MW+132 Da (approx) from native MW
Reporter Ion (

)

455.4
(Loss of Pyridine)

469.4
(Loss of Pyridine)
Key Advantage Increases sensitivity by 100–1000x.Allows simultaneous detection in ESI (+).

Experimental Workflow: EADSA Protocol

This protocol ensures the highest fidelity for distinguishing these metabolites in plasma or brain tissue.

Step 1: Extraction
  • Add internal standards (

    
    -27-HC).
    
  • Extract with Ethanol/Methanol (protein precipitation).

  • Critical: Separate into two fractions if using native analysis (Neutral vs. Acidic) using SPE (Solid Phase Extraction). For EADSA, this is not strictly necessary but recommended for noise reduction.

Step 2: Enzyme-Assisted Derivatization
  • Oxidation: Incubate extract with Cholesterol Oxidase (Streptomyces sp.) in phosphate buffer (pH 7) for 1 hour at 37°C.

    • Mechanism:[1][6][7] Converts 3

      
      -hydroxy-5-ene to 3-oxo-4-ene.[7][8]
      
  • Tagging: Add Girard P reagent (150 mM in 1% acetic acid/methanol). Incubate overnight at RT.

    • Mechanism:[1][6][7] Hydrazine reacts with the new 3-ketone to form a charged hydrazone.

Step 3: LC-MS/MS Acquisition
  • Column: C18 Reverse Phase (e.g., Waters BEH C18) or Phenyl-Hexyl (for isomer separation).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Gradient: High organic slope (40% -> 90% B) required to elute sterols.

Visualizing the Mechanism

Diagram 1: Metabolic & Fragmentation Pathways

This diagram illustrates the conversion of 27-HC to Cholestenoic Acid and their respective mass spectrometry behaviors.

G cluster_metabolism Metabolic Pathway (CYP27A1) cluster_fragmentation MS/MS Fragmentation (Native) cluster_derivatization EADSA Derivatization (Girard P) HC 27-Hydroxycholesterol (Neutral Alcohol) MW: 402.3 CA Cholestenoic Acid (Carboxylic Acid) MW: 416.3 HC->CA CYP27A1 (Mitochondrial Oxidation) Frag_HC Fragment: m/z 367.3 [M+H - 2H2O]+ HC->Frag_HC APCI (+) -H2O GP_HC GP-27-HC Precursor: m/z 534.4 HC->GP_HC + Cholesterol Oxidase + Girard P Frag_CA Fragment: m/z 371.3 [M-H - CO2]- CA->Frag_CA ESI (-) -CO2 GP_CA GP-Cholestenoic Acid Precursor: m/z 548.4 CA->GP_CA + Cholesterol Oxidase + Girard P

Caption: Metabolic conversion of 27-HC to Cholestenoic Acid and divergent MS fragmentation pathways.

Diagram 2: Comparative Analytical Workflow

The decision matrix for selecting the correct protocol based on sensitivity needs.

Workflow Start Sample (Plasma/CSF) Goal Goal? Start->Goal Path_HT High Throughput (>10 ng/mL) Goal->Path_HT Rapid Path_HS High Sensitivity (<1 ng/mL) Goal->Path_HS Trace Native_MS Native LC-MS/MS Path_HT->Native_MS Split Polarity Switching Native_MS->Split Res_HC 27-HC: APCI(+) m/z 385 -> 367 Split->Res_HC Res_CA Acid: ESI(-) m/z 415 -> 371 Split->Res_CA Deriv EADSA Protocol (Oxidase + Girard P) Path_HS->Deriv Unified Unified ESI(+) Deriv->Unified Res_GP Simultaneous Detection GP-27-HC (534) GP-Acid (548) Unified->Res_GP

Caption: Decision tree for selecting Native vs. Derivatized workflows based on sensitivity requirements.

Diagnostic Challenges & Solutions

The Isomer Problem: 27-HC is an isomer of 24S-hydroxycholesterol (brain-derived) and 25-hydroxycholesterol (immune-derived).

  • Mass Spec Blindness: In MS/MS, these isomers often share the same transitions (e.g., GP-derivatized

    
     534 -> 455).
    
  • The Solution: You cannot rely on mass spectrometry alone. Chromatographic resolution is mandatory.

    • Recommendation: Use a Phenyl-Hexyl column (e.g., Phenomenex Kinetex). The

      
       interactions separate the isomers better than standard C18.
      
    • Elution Order (Typical): 24S-HC

      
       25-HC 
      
      
      
      27-HC.

The Acid Stability: Cholestenoic acid is thermally stable but can undergo esterification if extraction uses acidified alcohols.

  • Protocol Check: Perform extractions in neutral ethanol/methanol. Only acidify the mobile phase (0.1% Formic acid) immediately prior to injection.

References

  • Griffiths, W. J., & Wang, Y. (2018). Identification of unusual oxysterols and bile acids... by charge-tagging mass spectrometry. Journal of Lipid Research.

  • Crick, P. J., et al. (2015). Quantitative analysis of oxysterols and cholestenoic acids in mouse cerebrospinal fluid. Clinical Chemistry.

  • Honda, A., et al. (2010). Highly sensitive and specific analysis of sterol profiles in biological samples by HPLC–ESI–MS/MS. Journal of Steroid Biochemistry and Molecular Biology.

  • The Lipid Maps Consortium. Structure and Classification of Oxysterols.

Sources

Validation

Comparative potency of cholestenoic acid vs 5-beta-cholanic acid in gamma-secretase assays

Comparative Guide: Cholestenoic Acid vs. 5 -Cholanic Acid in -Secretase Assays[1][2] 42 modulation.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Cholestenoic Acid vs. 5 -Cholanic Acid in -Secretase Assays[1][2]


42 modulation.

Executive Summary

In the development of Alzheimer’s Disease (AD) therapeutics, the shift from


-secretase inhibitors (GSIs) to 

-secretase modulators (GSMs) is driven by the need to spare Notch signaling while selectively reducing amyloid-

42 (A

42).[1][2][3]

This guide compares two critical acidic steroid scaffolds: Cholestenoic Acid (CA) and 5


-Cholanic Acid (5

-CA)
.[4][5][6] While 5

-CA serves as a historical structural prototype for steroid-based modulation, Cholestenoic Acid (specifically 3

-hydroxy-5-cholestenoic acid)
represents a potent, endogenous modulator with significantly superior efficacy.[4][5]

Key Verdict:

  • Cholestenoic Acid (CA): High potency (EC

    
     ~250 nM).[4][5][6] Endogenous metabolite capable of crossing the blood-brain barrier (BBB).
    
  • 5

    
    -Cholanic Acid:  Moderate potency (EC
    
    
    
    ~5.7
    
    
    M).[5][6] Primarily useful as a structural reference standard or negative control for high-affinity binding studies.

Mechanistic & Structural Analysis

The "Acidic Steroid" Pharmacophore

Both compounds belong to the class of "Acidic GSMs."[5] Unlike imidazole-based non-acidic GSMs, these compounds require a lipophilic steroid core and a carboxylic acid headgroup to interact with the transmembrane domain of Presenilin-1 (PS1).

  • 5

    
    -Cholanic Acid:  Features a cis-fused A/B ring (bent structure) typical of bile acids. It lacks the specific side-chain oxidation found in brain-resident oxysterols.
    
  • Cholestenoic Acid: Retains the

    
     double bond (flat A/B ring junction similar to cholesterol) and possesses a C26/27-oxidized side chain. This specific side-chain geometry allows for tighter integration into the lipid-exposed surface of the 
    
    
    
    -secretase complex, inducing a conformational shift that destabilizes the A
    
    
    42-producing cleavage site [1].
Mechanism of Action: The Cleavage Shift

GSMs do not inhibit the enzyme; they alter the processivity. The binding of Cholestenoic Acid allosterically accelerates the dissociation of A


 peptides after the fourth cleavage, favoring the production of shorter, non-fibrillogenic A

38 rather than A

42.

G cluster_modulation Allosteric Modulation APP APP-C99 Substrate GS Gamma-Secretase (Presenilin-1) APP->GS Substrate Entry ConfChange Conformational Shift GS->ConfChange Modifies Active Site CA Cholestenoic Acid (High Affinity) CA->GS Binds TMD Ab42 A-beta 42 (Toxic/Aggregating) ConfChange->Ab42 Inhibited Path Ab38 A-beta 38 (Soluble/Benign) ConfChange->Ab38 Promoted Path

Figure 1: Mechanism of Action. Cholestenoic acid binds the Presenilin transmembrane domain, shifting cleavage preference from A


42 to A

38.

Comparative Performance Data

The following data summarizes the potency differences established in comparative studies using HEK293 cells stably expressing APP


 (Swedish mutation) [1, 2].
FeatureCholestenoic Acid (3

-OH-5-CA)
5

-Cholanic Acid
Implications for Research
Primary Potency (EC

)
~250 nM ~5.7

M
CA is ~20x more potent; requires less solvent (DMSO) in assays.
A

Profile

A

42 /

A

38

A

42 /

A

38
Both show the classic GSM "shift" profile.
Notch Inhibition Negligible at <10

M
Negligible at <50

M
Both are Notch-sparing (unlike GSIs).
Cytotoxicity (LDH) Low (up to 10

M)
Moderate (detergent effects >50

M)
5

-CA acts as a detergent at high concentrations, confounding data.
Physiological Relevance Endogenous (Brain/Plasma)Synthetic/Bile Acid PrecursorCA is a valid target for metabolic upregulation strategies.

Experimental Protocols

Critical Pre-requisite: Solubility & Carrier Proteins

Expert Insight: Both compounds are lipophilic. In standard cell culture media (DMEM + 10% FBS), serum albumin binds these steroids, effectively reducing the free concentration available to the enzyme.

  • Recommendation: Perform dose-response curves in Opti-MEM (reduced serum) or define a strict BSA concentration (e.g., 0.1% fatty-acid-free BSA) to maintain reproducibility.

Protocol: Cell-Based -Secretase Modulation Assay

This protocol is designed to distinguish specific modulation from non-specific membrane disruption (detergency).

Materials:

  • HEK293-APP

    
     or CHO-APP
    
    
    
    cells.
  • Compounds: Cholestenoic Acid (Stock 10 mM in DMSO), 5

    
    -Cholanic Acid (Stock 10 mM in DMSO).
    
  • Detection: Meso Scale Discovery (MSD) Multiplex or Sandwich ELISAs specific for A

    
    38, A
    
    
    
    40, and A
    
    
    42.

Workflow:

Protocol cluster_controls Validation Controls Step1 1. Cell Seeding (24h, 90% Confluency) Step2 2. Compound Dilution (Max DMSO 0.1%) Step1->Step2 Step3 3. Treatment Phase (16-24 Hours) Step2->Step3 Step4 4. Supernatant Collection Step3->Step4 Control1 Vehicle (DMSO) Control2 GSI (DAPT) Reference Branch1 A: Toxicity Check (LDH / ATP Assay) Step4->Branch1 Cell Lysate/Media Branch2 B: A-beta Quantification (ELISA / MSD) Step4->Branch2 Conditioned Media

Figure 2: Experimental Workflow. Dual-branch analysis (Toxicity + Quantification) is mandatory for bile-acid derived GSMs.

Step-by-Step Methodology
  • Preparation: Seed HEK293-APP cells at

    
     cells/well in 24-well plates. Allow to adhere overnight.
    
  • Media Exchange: Remove growth media. Wash 1x with warm PBS. Add 500

    
    L fresh media (Opti-MEM recommended to minimize albumin interference).
    
  • Treatment:

    • Add Cholestenoic Acid (Range: 30 nM – 3

      
      M).
      
    • Add 5

      
      -Cholanic Acid  (Range: 1 
      
      
      
      M – 100
      
      
      M).
    • Note: If using 5

      
      -CA > 30 
      
      
      
      M, you must run a parallel LDH assay to rule out membrane lysis.
  • Incubation: Incubate for 16–24 hours at 37°C, 5% CO

    
    .
    
  • Harvest: Collect conditioned media. Centrifuge at 2,000 x g for 5 mins to remove debris.

  • Quantification: Analyze supernatants for A

    
    42 and A
    
    
    
    38.
    • Success Criteria: A dose-dependent decrease in A

      
      42  accompanied by a stoichiometric increase in A
      
      
      
      38
      , with no change in total A
      
      
      (A
      
      
      40 + 42 + 38).

Troubleshooting & Expert Insights

The "Detergent Artifact" Trap

Bile acids like 5


-cholanic acid have detergent properties. A common error in comparative assays is misinterpreting a drop in A

42 as modulation when it is actually enzyme denaturation or cell toxicity.
  • Validation Rule: If A

    
    42 and A
    
    
    
    40 both decrease significantly, the compound is acting as a GSI or a toxin, not a GSM.
  • Cholestenoic Advantage: Because CA is active at nanomolar levels (well below its Critical Micelle Concentration), the risk of detergent artifacts is virtually eliminated compared to 5

    
    -CA.
    
In Vivo Translation

While 5


-cholanic acid is a poor candidate for in vivo work due to low potency and hepatotoxicity risks, Cholestenoic Acid is a brain-resident metabolite.[5] However, peripheral administration of CA does not easily elevate brain levels due to tight regulation by CYP7B1 [1]. Researchers aiming for in vivo modulation should focus on inhibiting CYP7B1 to elevate endogenous CA levels rather than direct supplementation.

References

  • Jung, J. I., et al. (2015). Cholestenoic acid, an endogenous cholesterol metabolite, is a potent

    
    -secretase modulator.[4][6][7] Molecular Neurodegeneration, 10, 29.
    [Link]
    
  • Weggen, S., et al. (2001). A subset of NSAIDs lower amyloidogenic A

    
    42 independently of cyclooxygenase activity. Nature, 414(6860), 212–216.
    [Link]
    
  • Kukar, T. L., et al. (2008).

    
    -secretase modulators. Nature, 453(7197), 925–929.
    [Link]
    
  • Grimm, M. O., et al. (2013). From brain to food: the role of lipids in the pathomechanism of Alzheimer's disease. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1831(1), 76-91. [Link]

Sources

Comparative

A Comprehensive Guide to 3β-Hydroxy-5-Cholestenoic Acid: Reference Values, Pathophysiological Significance, and Analytical Methodologies

This guide provides an in-depth comparison of 3β-hydroxy-5-cholestenoic acid levels in healthy and diseased states, offering valuable insights for researchers, scientists, and drug development professionals. We will expl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of 3β-hydroxy-5-cholestenoic acid levels in healthy and diseased states, offering valuable insights for researchers, scientists, and drug development professionals. We will explore its biochemical origins, its role as a diagnostic biomarker, and the robust analytical methods required for its accurate quantification.

Introduction: An Emerging Biomarker with Diverse Roles

3β-hydroxy-5-cholestenoic acid (3β-HCA) is a C27 monohydroxy bile acid derived from cholesterol metabolism.[1][2][3][4] It serves as a key intermediate in the "acidic" and "Yamasaki" pathways of bile acid synthesis.[5][6] While present at very low concentrations in healthy individuals, its levels can become significantly elevated in various pathological conditions, particularly hepatobiliary diseases and certain inborn errors of metabolism.[7][8][9] This elevation has positioned 3β-HCA as a promising biomarker for diagnosing and understanding the pathogenesis of these disorders.[7] Furthermore, recent research has uncovered its role as a potent modulator of cellular machinery, including γ-secretase, implicating it in the pathology of neurodegenerative diseases like Alzheimer's.[1][10]

The Biochemical Landscape: Bile Acid Synthesis Pathways

3β-HCA is not a product of the classic, primary pathway of bile acid synthesis but is formed via alternative routes. The "acidic" pathway, quantitatively more significant in early life, begins with the hydroxylation of cholesterol at the C26 position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[5][6] This forms (25R)-3β-hydroxy-5-cholestenoic acid, a direct precursor.[5] Subsequent modifications to the steroid nucleus, including 7α-hydroxylation by CYP7B1, are completed by the same enzymes found in the classic pathway to ultimately generate chenodeoxycholic acid (CDCA).[5][11]

A defect in the enzymes downstream of 3β-HCA formation, such as 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7), leads to a buildup of toxic Δ5-intermediates, causing progressive cholestatic liver disease.[5][12]

Bile_Acid_Synthesis cluster_Acidic_Pathway Acidic Pathway Cholesterol Cholesterol C27_Acid (25R)-3β-hydroxy- 5-cholestenoic acid Cholesterol->C27_Acid CYP27A1 diHCA 3β,7α-dihydroxy- 5-cholestenoic acid C27_Acid->diHCA CYP7B1 CDCA Chenodeoxycholic Acid (CDCA) diHCA->CDCA HSD3B7, AKR1D1, AKR1C4 caption Figure 1. The Acidic Pathway of Bile Acid Synthesis.

Figure 1. The Acidic Pathway of Bile Acid Synthesis.

Reference Values in Healthy Subjects

In healthy individuals, serum or plasma concentrations of 3β-hydroxy-5-cholestenoic acid are typically very low.[7] Studies have established baseline levels that serve as a crucial reference point for identifying pathological deviations.

PopulationMatrixConcentration (Mean ± SD)Concentration (Median)UnitReference
Healthy Adults (n=11)Plasma67.2 ± 27.9-ng/mL[13][14]
Control Subjects (n=14)Serum--0.184 µmol/L[9]
Control SubjectsPlasma-162ng/mL[8]

Note: The value of 162 ng/mL was reported for a control group in a study focused on liver disease patients.

Comparative Analysis in Diseased States

The clinical utility of 3β-HCA is most apparent when its levels are measured in patients with specific diseases. A dramatic increase in its concentration often points towards underlying metabolic dysfunction.

Disease StateMatrixTypical ConcentrationUnitKey FindingsReference
Hepatobiliary Diseases
Obstructive JaundiceSerum6.783 (mean)µmol/LLevels are remarkably high in cholestatic conditions.[7][9]
Acute HepatitisSerum2.364 (mean)µmol/LElevated levels are seen in cases with high bilirubin.[7][9]
Decompensated Liver CirrhosisSerum1.636 (mean)µmol/LSignificantly elevated compared to controls.[9]
Primary Biliary CirrhosisPlasma298 (median)ng/mLSignificantly elevated levels were observed.[8]
Alcoholic Liver CirrhosisPlasma262 (median)ng/mLSignificantly elevated levels were observed.[8]
Inborn Errors of Metabolism
Niemann-Pick Disease Type C (NPC)UrineSignificantly Higher-While other biomarkers like cholestane-3β,5α,6β-triol are more established, related conjugated metabolites such as 3β-sulfooxy-7β-hydroxy-5-cholenoic acid show excellent diagnostic performance.[15][16][17][18]
HSD3B7 DeficiencyPlasmaAccumulation of Δ5-BAs-Inability to modify the steroid ring leads to the accumulation of unsaturated bile acids like 3β,7α-dihydroxy-5-cholenoic acid.[5]
Neurodegenerative Disease
Alzheimer's Disease (Potential Link)Plasma~100-300 nM (EC50)nM3β-HCA is a potent γ-secretase modulator that decreases amyloid-β 42 production, suggesting a potential role in AD pathogenesis.[10]

In hepatobiliary diseases, the majority of the toxic 3β-HCA is detoxified through sulfation or glucuronidation.[7][9] In patients with obstructive jaundice, glucuronidation is the predominant pathway, whereas sulfation is more common in other liver conditions.[9]

Analytical Methodologies for Quantification

Accurate and precise quantification of 3β-hydroxy-5-cholestenoic acid is paramount for its clinical application. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, offering high sensitivity and specificity.[19][20]

Rationale for Methodological Choices

The selection of an analytical technique is driven by the need for sensitivity, specificity, and reproducibility.

  • Chromatography (LC) : Liquid chromatography is essential for separating 3β-HCA from other structurally similar bile acids and interfering matrix components, preventing ion suppression in the mass spectrometer. A reverse-phase C18 or phenyl hexyl column is typically used.[21][22]

  • Mass Spectrometry (MS/MS) : Tandem mass spectrometry provides unparalleled specificity. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), the instrument can selectively detect and quantify the target analyte even in a complex biological matrix like plasma or serum.[20][21]

  • Sample Preparation : The primary goal is to remove proteins and lipids that interfere with the analysis. This is often achieved through protein precipitation with a solvent like methanol, followed by solid-phase extraction (SPE) for further cleanup.[20][21]

  • Internal Standards : The use of a stable isotope-labeled internal standard (e.g., deuterium-labeled 3β-HCA) is critical. It is added at the beginning of the sample preparation process and accounts for any analyte loss during extraction and for variations in instrument response, ensuring the highest accuracy.

Analytical_Workflow cluster_workflow LC-MS/MS Quantification Workflow Sample 1. Sample Collection (Serum/Plasma) Spike 2. Spike Internal Standard (Deuterium-labeled 3β-HCA) Sample->Spike Precipitate 3. Protein Precipitation (e.g., with Methanol) Spike->Precipitate Extract 4. Solid-Phase Extraction (SPE) (Cleanup and Concentration) Precipitate->Extract Analyze 5. LC-MS/MS Analysis (Reverse-Phase C18 Column, MRM Mode) Extract->Analyze Quantify 6. Data Quantification (Ratio of Analyte to Internal Standard) Analyze->Quantify caption Figure 2. General workflow for 3β-HCA quantification.

Figure 2. General workflow for 3β-HCA quantification.
Detailed Experimental Protocol: LC-MS/MS Quantification

This protocol is a representative example for the quantification of 3β-HCA in human serum.

  • Preparation of Standards and Quality Controls (QCs)

    • Prepare a stock solution of 3β-HCA and its stable isotope-labeled internal standard (IS) in methanol or DMSO.[23]

    • Create a series of calibration standards by spiking the 3β-HCA stock solution into a charcoal-stripped (analyte-free) serum matrix to achieve a concentration range (e.g., 0.5 to 500 ng/mL).[23]

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation

    • To 200 µL of serum sample, calibrator, or QC, add 20 µL of the IS working solution.[20]

    • Add 780 µL of ice-cold methanol to precipitate proteins.[20]

    • Vortex the mixture for 30 seconds.

    • Centrifuge at high speed (e.g., 18,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[20]

    • Carefully transfer the supernatant to a new tube for SPE cleanup or directly to an autosampler vial if SPE is omitted. For higher purity, an SPE step using a C18 cartridge is recommended.[21]

  • LC-MS/MS Analysis

    • LC System : Agilent 1290 Infinity II or equivalent.

    • Column : Phenyl hexyl column or equivalent C18 column.[22]

    • Mobile Phase A : Water with 0.1-0.3% formic acid.[22]

    • Mobile Phase B : Acetonitrile/Methanol mixture.[20]

    • Gradient : A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate : 0.5 - 1.0 mL/min.[20]

    • Injection Volume : 5-10 µL.

    • Mass Spectrometer : Sciex 6500 QTRAP or equivalent triple quadrupole.

    • Ionization Mode : Electrospray Ionization (ESI), Negative Mode.[20]

    • MRM Transitions : Optimize the specific precursor and product ion transitions for both 3β-HCA and its IS.

  • Data Analysis

    • Integrate the peak areas for both the analyte and the IS.

    • Calculate the ratio of the analyte peak area to the IS peak area.

    • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of 3β-HCA in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Conclusion

3β-hydroxy-5-cholestenoic acid is transitioning from a simple metabolic intermediate to a clinically relevant biomarker. Its quantification provides a window into the health of the liver and can aid in the diagnosis of specific hepatobiliary diseases and rare genetic disorders. Furthermore, its newly discovered roles in modulating fundamental cellular processes, such as those implicated in Alzheimer's disease, open exciting new avenues for research and therapeutic development. The continued refinement of sensitive and specific analytical methods, particularly LC-MS/MS, will be crucial in fully elucidating the diagnostic and prognostic potential of this multifaceted molecule.

References

  • Title: Clinical evaluation of serum 3 beta-hydroxy-5-cholenoic acid in hepatobiliary diseases Source: PubMed URL: [Link]

  • Title: Concentrations of cholestenoic acids in plasma from patients with liver disease Source: PubMed URL: [Link]

  • Title: Bile Acid Synthesis, Metabolism, and Biological Functions Source: The Medical Biochemistry Page URL: [Link]

  • Title: Bile acid synthesis. Metabolism of 3 beta-hydroxy-5-cholenoic acid to chenodeoxycholic acid Source: PubMed URL: [Link]

  • Title: Bile acid synthesis. Metabolism of 3 beta-hydroxy-5-cholenoic acid in the hamster Source: PubMed URL: [Link]

  • Title: Occurrence of 3 beta-hydroxy-5-cholestenoic acid, 3 beta,7 alpha-dihydroxy-5-cholestenoic acid, and 7 alpha-hydroxy-3-oxo-4-cholestenoic acid as normal constituents in human blood Source: PubMed URL: [Link]

  • Title: Cholestasis associated to inborn errors in bile acid synthesis Source: Open Exploration Publishing URL: [Link]

  • Title: Bile acid synthesis from cholesterol: Regulatory and auxiliary pathways Source: ResearchGate URL: [Link]

  • Title: Investigation of diagnostic performance of five urinary cholesterol metabolites for Niemann-Pick disease type C Source: PMC - NIH URL: [Link]

  • Title: Determination of 3 beta-hydroxy-5-cholenoic acid in serum of hepatobiliary diseases--its glucuronidated and sulfated conjugates Source: PubMed URL: [Link]

  • Title: A novel, highly sensitive and specific biomarker for Niemann-Pick type C1 disease Source: Human Molecular Genetics URL: [Link]

  • Title: Occurrence of 3 beta-hydroxy-5-cholestenoic acid, 3 beta,7 alpha-dihydroxy-5-cholestenoic acid, and 7 alpha-hydroxy-3-oxo-4-cholestenoic acid as normal constituents in human blood. Source: ResearchGate URL: [Link]

  • Title: Pediatric Reference Ranges Source: UI Health Care URL: [Link]

  • Title: Deep mining of oxysterols and cholestenoic acids in human plasma and cerebrospinal fluid: Quantification using isotope dilution Source: DiVA URL: [Link]

  • Title: Identification of novel bile acids as biomarkers for the early diagnosis of Niemann-Pick C disease Source: ScienceOpen URL: [Link]

  • Title: Cholestenoic acid, an endogenous cholesterol metabolite, is a potent γ-secretase modulator Source: Molecular Neurodegeneration URL: [Link]

  • Title: Bile Acids as Emerging Players at the Intersection of Steatotic Liver Disease and Cardiovascular Diseases Source: ePrints Soton URL: [Link]

  • Title: 3beta-Hydroxy-5-cholenoic acid (Compound) Source: Exposome-Explorer - IARC URL: [Link]

  • Title: Sterols Mass Spectra Protocol Source: LIPID MAPS URL: [Link]

  • Title: Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency Source: PubMed URL: [Link]

  • Title: Pediatric Reference Intervals Source: University of Virginia Health System URL: [Link]

  • Title: Occurrence of 3 beta-hydroxy-5-cholestenoic acid, 3... Source: Article Galaxy URL: [Link]

  • Title: Niemann-Pick NPC Source: NNPDF URL: [Link]

  • Title: Discovery of a novel regulator, 3β-sulfate-5-cholestenoic acid, of lipid metabolism and inflammation Source: American Physiological Society Journal URL: [Link]

  • Title: Analytical methods for cholesterol quantification Source: PMC URL: [Link]

  • Title: Biomarkers of cholestasis Source: Lirias URL: [Link]

  • Title: Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study Source: PMC URL: [Link]

  • Title: Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup Source: Agilent URL: [Link]

  • Title: Brain cholesterol metabolites cause significant neurodegeneration in human iPSC-derived neurons Source: bioRxiv URL: [Link]

  • Title: A new LC/APCI-MS method for the determination of cholesterol oxidation products in food Source: ResearchGate URL: [Link]

  • Title: Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types Source: PMC URL: [Link]

  • Title: Showing NP-Card for 3beta-Hydroxy-5-cholestenoic acid (NP0136232) Source: NP-MRD URL: [Link]

  • Title: Cholesterol and Neurodegenerative Diseases: Pressing Questions and How to Address Them Source: Frontiers Research Topic URL: [Link]

  • Title: Reference Ranges Document Source: Children's Hospital of Philadelphia URL: [Link]

  • Title: REFERENCE VALUES FOR COMMON LABORATORY TESTS1 Source: ACCP URL: [Link]

  • Title: Cholestenoic acids regulate motor neuron survival via liver X receptors Source: JCI URL: [Link]

Sources

Validation

Comparison of Acidic vs. Neutral Pathway Metabolites in Bile Acid Synthesis

Executive Summary In the landscape of metabolic disease research—specifically Non-Alcoholic Steatohepatitis (NASH), Cholestasis, and drug-induced liver injury (DILI)—the quantification of bile acid (BA) precursors has sh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of metabolic disease research—specifically Non-Alcoholic Steatohepatitis (NASH), Cholestasis, and drug-induced liver injury (DILI)—the quantification of bile acid (BA) precursors has shifted from a niche interest to a critical pharmacodynamic necessity.

While the Neutral (Classic) Pathway governs the bulk of bile acid synthesis in healthy adults, the Acidic (Alternative) Pathway is not merely a "backup" system; it is a distinct metabolic vector that becomes dominant in neonates and, crucially, is upregulated during hepatic inflammation and specific transporter deficiencies.

This guide provides a rigorous comparison of the metabolic signatures of these two pathways. We analyze the chemical stability, ionization characteristics, and diagnostic utility of their respective biomarkers: 7α-hydroxy-4-cholesten-3-one (C4) for the neutral pathway and 27-hydroxycholesterol (27-HC) and 3β,7α-dihydroxy-5-cholestenoic acid for the acidic pathway.

Part 1: Mechanistic Divergence & Pathway Logic

To interpret metabolite data accurately, one must understand the enzymatic bottlenecks. The two pathways diverge immediately at the cholesterol substrate but converge at the synthesis of Chenodeoxycholic Acid (CDCA).

The Neutral Pathway (Classic)[1][2]
  • Initiator: CYP7A1 (Microsomal).[1] This is the rate-limiting step for total bile acid synthesis.[2][3]

  • Mechanism: Hydroxylation at the C7 position followed by ring structure modification.

  • Key Biomarker: C4 (7α-hydroxy-4-cholesten-3-one) .[1][4][5][6]

    • Why C4? Unlike its precursor (7α-hydroxycholesterol), C4 is chemically stable in serum and correlates linearly with hepatic CYP7A1 activity (

      
      ), making it a non-invasive surrogate for liver biopsy.
      
The Acidic Pathway (Alternative)[1][2][3][9][10]
  • Initiator: CYP27A1 (Mitochondrial).[7][1][3][6][8][9][10]

  • Mechanism: Hydroxylation of the steroid side-chain (C27) before ring modification.

  • Key Biomarker: 27-hydroxycholesterol (27-HC) and downstream acidic intermediates.[3][5]

    • Why 27-HC? It is the most abundant oxysterol in circulation. However, because CYP27A1 is ubiquitous (found in macrophages and lung tissue), hepatic specificity requires measuring downstream metabolites like 3β,7α-dihydroxy-5-cholestenoic acid .

Pathway Visualization

The following diagram illustrates the enzymatic divergence and the specific metabolites targeted for analysis.

BileAcidPathways cluster_neutral Neutral (Classic) Pathway Endoplasmic Reticulum cluster_acidic Acidic (Alternative) Pathway Mitochondria Cholesterol Cholesterol CYP7A1 CYP7A1 (Rate Limiting) Cholesterol->CYP7A1 CYP27A1 CYP27A1 Cholesterol->CYP27A1 SevenOHC 7α-Hydroxycholesterol CYP7A1->SevenOHC HSD3B7 HSD3B7 SevenOHC->HSD3B7 C4 C4 (7α-hydroxy-4-cholesten-3-one) *PRIMARY BIOMARKER* HSD3B7->C4 CYP8B1 CYP8B1 C4->CYP8B1 CDCA Chenodeoxycholic Acid (CDCA) C4->CDCA  (Via CYP27A1)   CA Cholic Acid (CA) CYP8B1->CA HC27 27-Hydroxycholesterol (27-HC) CYP27A1->HC27 CYP7B1 CYP7B1 (Regulatory) HC27->CYP7B1 AcidicInt 3β,7α-dihydroxy- 5-cholestenoic acid CYP7B1->AcidicInt AcidicInt->CDCA

Figure 1: Mechanistic divergence of bile acid synthesis.[10] Note that C4 is the stable intermediate of the neutral pathway, while 27-HC initiates the acidic branch.

Part 2: Metabolite Profiling & Comparative Analysis

From an analytical chemistry perspective, these metabolites behave very differently. The neutral pathway produces ketosterols (C4), while the acidic pathway produces hydroxylated sterols and carboxylic acids.

Table 1: Comparative Properties of Key Biomarkers
FeatureNeutral Biomarker: C4 Acidic Biomarker: 27-HC
Full Name 7α-hydroxy-4-cholesten-3-one27-hydroxycholesterol (or (25R)-26-hydroxycholesterol)
Chemical Class Oxysterol / KetosterolOxysterol / Hydroxysterol
Plasma Concentration 10 – 50 ng/mL (Healthy)150 – 250 ng/mL (Healthy)
Ionization (ESI) Excellent (ESI+) . The 3-ketone-Δ4 conjugated system protonates easily.Poor (ESI+) . Lacks basic sites. Often requires ammonium adducts

or derivatization.
Stability High. Stable in plasma at -80°C for years.Moderate. Susceptible to auto-oxidation if not stored with antioxidants (BHT).
Isomeric Interference Minimal. 7α-OH position is specific.[10]High. Must separate from 24S-HC and 25-HC chromatographically.
Clinical Significance Direct readout of CYP7A1 activity. Used to monitor FXR agonist efficacy.[11]Marker of Macrophage/Mitochondrial activity. Elevated in cholestasis and Niemann-Pick disease.

Part 3: Analytical Challenges & Methodologies

The "Ionization Gap"

The most common error in comparative profiling is assuming equal sensitivity.

  • C4 possesses a conjugated ketone system (enone) at C3-C4. This allows for highly efficient protonation in Electrospray Ionization (ESI+), yielding a strong

    
     signal at m/z 401.3.
    
  • 27-HC is a neutral sterol. In standard ESI, it ionizes poorly, often relying on sodium or ammonium adducts which are unstable.

    • Solution: For robust acidic pathway profiling, Derivatization is recommended. Reagents like Girard P (GP) or Picolinic Acid react with hydroxyl/ketone groups to introduce a permanent positive charge, increasing sensitivity by 10-100x.

Chromatographic Separation of Isomers

The acidic pathway intermediates have identical masses to other biological oxysterols.

  • Critical Pair: 27-HC (m/z 402.3) vs. 24S-Hydroxycholesterol (Brain-derived).[4]

  • Resolution: A standard C18 column often fails to resolve these.

  • Recommendation: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. The pi-pi interactions offered by these phases provide superior selectivity for sterol isomers compared to hydrophobic interaction alone.

Part 4: Experimental Protocol (Dual-Pathway Flux Analysis)

This protocol is designed to quantify both C4 (Neutral) and 27-HC (Acidic) simultaneously from a single plasma aliquot, utilizing a simplified Liquid-Liquid Extraction (LLE) followed by LC-MS/MS.

Reagents & Standards
  • Internal Standards (Essential):

    
    -C4 and 
    
    
    
    -27-HC. (Do not use analog standards; deuterium labeled isotopes are mandatory for matrix correction).
  • Antioxidant: Butylated hydroxytoluene (BHT) added to all solvents to prevent artifactual oxidation of cholesterol.

Step-by-Step Workflow
  • Sample Prep:

    • Aliquot 50 µL human plasma.[12]

    • Add 10 µL Internal Standard mix (100 ng/mL in methanol).

    • Protein Precipitation: Add 200 µL Acetonitrile (containing 10 µg/mL BHT). Vortex 30s.

    • Centrifuge at 14,000 x g for 10 min at 4°C.

  • Extraction (Salting Out Assisted LLE):

    • Transfer supernatant to a clean tube.

    • Add 100 µL Ammonium Acetate (1M) and 400 µL Hexane/MTBE (1:1).

    • Vortex 1 min. Centrifuge.

    • Collect the upper organic layer. Evaporate to dryness under

      
       gas.
      
  • Reconstitution:

    • Dissolve residue in 100 µL Methanol:Water (80:20).

    • Note: If sensitivity for 27-HC is too low, insert a derivatization step here using Picolinic acid (Wait 30 min at RT).

  • LC-MS/MS Parameters:

    • Column: Kinetex Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.1% Formic Acid.

    • Gradient: 60% B to 95% B over 8 minutes.

    • Transitions (MRM):

      • C4:

        
         (Quant), 
        
        
        
        (Qual).
      • 27-HC:

        
         (Water loss + cleavage).
        
Workflow Visualization

Workflow Sample Plasma Sample (50 µL) IS Add Deuterated IS (d7-C4, d6-27HC) Sample->IS Extract LLE Extraction Hexane/MTBE + BHT IS->Extract Dry Evaporation (N2 Gas) Extract->Dry LC LC Separation Phenyl-Hexyl Column Dry->LC MS MS/MS Detection MRM Mode LC->MS

Figure 2: Optimized Dual-Pathway Extraction Workflow ensuring stability of oxidatively labile acidic pathway intermediates.

Part 5: Clinical & Translational Applications[6][13]

Understanding the ratio of these metabolites is critical for modern drug development.[13]

  • FXR Agonist Verification:

    • Drugs targeting FXR (e.g., Obeticholic acid) suppress CYP7A1.

    • Success Metric: A rapid, sustained drop in plasma C4 levels. If C4 remains high, the drug is not engaging the target effectively in the liver.

  • NASH & Inflammation:

    • In advanced NASH, CYP7A1 activity may decrease due to fibrosis, while mitochondrial CYP27A1 remains active.

    • Observation: A shift in the ratio where 27-HC (Acidic) becomes proportionally higher relative to C4 (Neutral). This "Acidic Shift" is a potential biomarker for disease progression and oxidative stress.

  • Cholestasis:

    • When the bile duct is blocked, the neutral pathway is inhibited by accumulating bile acids (negative feedback). The acidic pathway, less sensitive to this feedback, attempts to compensate.

    • Result: High levels of 3β-hydroxy-5-cholestenoic acid and unusual urinary bile acids.

References

  • Chiang, J. Y. L. (2017). Bile acid metabolism and signaling.[10] Comprehensive Physiology. [Link]

  • Honda, A., et al. (2007). Highly sensitive quantification of 7α-hydroxy-4-cholesten-3-one in human serum by LC-ESI-MS/MS. Journal of Lipid Research. [Link][4]

  • Griffiths, W. J., & Wang, Y. (2020). Oxysterol research: a brief review. Biochemical Society Transactions. [Link]

  • Axelson, M., et al. (1988). The relationship between bile acid synthesis and serum levels of 7 alpha-hydroxy-4-cholesten-3-one in humans.[5] FEBS Letters. [Link]

  • Russell, D. W. (2003). The enzymes, regulation, and genetics of bile acid synthesis. Annual Review of Biochemistry. [Link]

Sources

Comparative

Verification of 3β-Hydroxy-5-cholestenoic Acid (CAS 6561-58-6) via Infrared Spectroscopy

Publish Comparison Guide Executive Summary & Compound Identity CAS 6561-58-6 corresponds to 3β-Hydroxy-5-cholestenoic acid (also known as 26-hydroxycholesterol-26-carboxylic acid). It is a critical intermediate in the ac...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary & Compound Identity

CAS 6561-58-6 corresponds to 3β-Hydroxy-5-cholestenoic acid (also known as 26-hydroxycholesterol-26-carboxylic acid). It is a critical intermediate in the acidic pathway of bile acid biosynthesis, formed by the oxidation of the cholesterol side chain.

  • Molecular Formula: C₂₇H₄₄O₃

  • Molecular Weight: 416.64 g/mol

  • Physical State: White to off-white solid/powder.

  • Key Structural Features: Steroid nucleus (cholestene backbone), secondary hydroxyl group at C3, and a terminal carboxylic acid group at C26.

This guide provides a technical protocol for verifying the identity of this compound using Infrared Spectroscopy (IR) , comparing its efficacy and data output against alternative analytical techniques like Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR).

Technical Deep Dive: Infrared Spectroscopy (IR) Protocol

IR spectroscopy is the primary method for fingerprint identification of CAS 6561-58-6 in a solid state. It confirms the presence of the carboxylic acid and hydroxyl functional groups while validating the steroid backbone integrity.

Experimental Protocol

Method: Attenuated Total Reflectance (ATR) or KBr Pellet. Recommendation: ATR-FTIR is preferred for speed and minimal sample loss, which is critical for expensive steroidal standards.

  • Instrument Setup: Calibrate FTIR spectrometer with a polystyrene film standard. Ensure background scan (air) is clean.

  • Sample Preparation (ATR):

    • Place ~2–5 mg of the solid sample onto the diamond/ZnSe crystal.

    • Apply pressure using the clamp to ensure intimate contact.

    • Note: If the sample is waxy (common for cholesterol derivatives), ensure no air gaps remain.

  • Acquisition:

    • Range: 4000 cm⁻¹ to 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16–32 scans to improve signal-to-noise ratio.

  • Post-Processing: Apply baseline correction if necessary. Do not smooth excessively, as this may obscure fine steroid fingerprint bands.

Diagnostic Spectral Bands

The spectrum of 3β-Hydroxy-5-cholestenoic acid is characterized by three distinct regions. The coexistence of a carboxylic acid and a free alcohol on a steroid frame creates a unique signature.

Functional GroupWavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Note
Hydroxyl (-OH) 3300–3500 Medium, BroadO-H StretchRepresents the C3 secondary alcohol. May overlap partially with the acid O-H.
Carboxylic Acid 2500–3300 Broad, UnderlyingO-H StretchThe "acid beard" typical of dimers; creates a broad slope under the C-H stretches.
Alkane (Steroid) 2850–2950 Strong, SharpC-H Stretch (sp³)Characteristic of the steroid backbone (CH₂, CH₃).
Carbonyl (C=O) 1690–1715 Strong C=O StretchDefinitive peak for the carboxylic acid. If shifted to ~1550-1600, the sample may be a salt.
Alkene (C=C) 1640–1670 WeakC=C StretchCorresponds to the Δ5 double bond in the cholesterol ring.
C-O (Acid/Alc) 1050 & 1200-1300 MediumC-O Stretch~1050 cm⁻¹ for the C3 alcohol; ~1250 cm⁻¹ for the acid C-O.
Fingerprint < 1000 VariableBendingSpecific steroid skeletal vibrations (e.g., O-H out-of-plane bend ~930 cm⁻¹).

Expert Insight: A common error is confusing the C=O stretch of the acid (~1710 cm⁻¹) with an ester impurity. If the peak appears >1735 cm⁻¹, suspect contamination with a methyl ester derivative (often used in synthesis).

Comparative Analysis: IR vs. Alternatives

While IR is the gold standard for identity (matching a reference standard), it lacks the resolution for complex mixture analysis. The table below compares IR against LC-MS and NMR for verifying CAS 6561-58-6.

Performance Comparison Matrix
FeatureIR Spectroscopy (Recommended for ID)LC-MS/MS (Recommended for Quant)NMR (¹H / ¹³C) (Recommended for Structure)
Primary Utility Rapid Identity Verification Trace Quantification & Metabolite ProfilingAbsolute Structural Elucidation
Sample State Solid (Powder)Liquid (Solution)Liquid (Solution)
Specificity High (Fingerprint region)High (m/z 416.6 parent ion)Very High (Stereochemistry check)
Speed < 5 Minutes30–60 Minutes (inc. prep)1–2 Hours
Cost per Run LowHighMedium
Limit of Detection High (Requires pure bulk)Very Low (pg/mL range)Medium (mg required)
Key Limitation Cannot detect <1% impurities easily; salts shift peaks.Ion suppression effects; requires expensive standards.Solvent signals may interfere; complex interpretation.
Decision Logic
  • Use IR when: You have a raw material powder and need to confirm "Is this Bottle A or Bottle B?" quickly before synthesis or formulation.

  • Use LC-MS when: You are detecting the metabolite in biological fluids (plasma/bile) or checking for trace impurities.

  • Use NMR when: You need to prove the stereochemistry at C25 (R vs S isomer) or verify the position of the double bond (Δ5).

Workflow Visualization

The following diagram outlines the logical flow for verifying CAS 6561-58-6, incorporating the "Self-Validating" checkpoints.

G Start Sample: CAS 6561-58-6 (White Solid) Solubility Solubility Check (DMSO/Methanol) Start->Solubility IR_Scan Acquire FTIR Spectrum (ATR Method) Solubility->IR_Scan Dissolves Clear Check_CO Check C=O Peak (1690-1715 cm⁻¹) IR_Scan->Check_CO Check_OH Check O-H Region (Broad 2500-3500 cm⁻¹) Check_CO->Check_OH Peak Present Fail_Salt Suspect Salt Form (Peak at ~1580 cm⁻¹) Check_CO->Fail_Salt Shifted Low Fail_Ester Suspect Ester Impurity (Peak > 1735 cm⁻¹) Check_CO->Fail_Ester Shifted High Pass_ID Identity CONFIRMED (Acid + Steroid Backbone) Check_OH->Pass_ID Profile Matches NMR_Validation Secondary Validation: 1H NMR (CDCl3) Check_OH->NMR_Validation Ambiguous Fail_Salt->NMR_Validation Fail_Ester->NMR_Validation

Caption: Logical workflow for validating 3β-Hydroxy-5-cholestenoic acid identity, differentiating between free acid, salt forms, and ester impurities.

References

  • National Institutes of Health (NIH) - PubChem. (2025). 3beta-Hydroxy-5-cholestenoic acid (CID 165511) - Chemical Structure and Physical Properties. Retrieved from [Link]

  • Knölker, H. J., et al. (2009). Synthesis and biological activity of the (25R)-cholesten-26-oic acids. MPI-CBG Publications. Retrieved from [Link]

  • ResearchGate. (2021). Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy and Its Potential for Metabolite Identification. Retrieved from [Link]

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)-

Hazard Assessment and the Precautionary Principle Potential hazards include: Biological Activity: As a steroidal bile acid, it may have unknown biological effects if absorbed. Irritation: Similar chemical compounds can c...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and the Precautionary Principle

Potential hazards include:

  • Biological Activity: As a steroidal bile acid, it may have unknown biological effects if absorbed.

  • Irritation: Similar chemical compounds can cause skin and eye irritation upon contact.[4]

  • Respiratory Tract Irritation: If handled as a powder, inhalation may cause respiratory irritation.

Given these potential risks, a multi-layered safety approach, starting with engineering controls and culminating in appropriate Personal Protective Equipment (PPE), is mandatory.

The Hierarchy of Controls: A Foundation for Safety

Before discussing specific PPE, it is crucial to understand the hierarchy of controls, a framework established by organizations like the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) to minimize exposure to hazards.[5][6][7][8] PPE is the final line of defense, to be used after other, more effective controls have been implemented.

  • Elimination/Substitution: Not applicable in this research context.

  • Engineering Controls: These are the most critical physical installations in the lab to reduce risk.[9]

    • Chemical Fume Hood: All handling of the solid compound or concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of powders or vapors.

    • Ventilation: The laboratory should have adequate general ventilation.

  • Administrative Controls: These are work practices and procedures.

    • Standard Operating Procedures (SOPs): Develop and strictly follow a written SOP for handling this compound.

    • Training: All personnel must be trained on the specific hazards and handling procedures outlined in the SOP.[8][10]

    • Restricted Access: Designate specific areas for handling and storage.

  • Personal Protective Equipment (PPE): The focus of this guide, used to protect the individual from exposure.

Personal Protective Equipment (PPE) Selection

The selection of PPE is contingent on the specific task and the physical form of the chemical being handled.[11][12][13]

Task Physical State Minimum Required PPE
Low-Risk Operations (e.g., handling dilute solutions, <1 mg/mL)Dilute Solution• Standard Lab Coat• Safety Glasses with side shields• Single pair of Nitrile Gloves
Moderate-Risk Operations (e.g., weighing solid, preparing stock solutions)Solid (Powder) or Concentrated Solution• Standard Lab Coat• Chemical Splash Goggles• Double-layered Nitrile Gloves or a chemical-resistant outer glove• Respiratory Protection (if fume hood is not available or as a precaution)
High-Risk/Spill Cleanup (e.g., large quantity transfers, spill response)Solid or Liquid• Chemical Resistant Lab Coat or Apron• Face Shield worn over Chemical Splash Goggles• Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Silver Shield®)• Respiratory Protection (as determined by risk assessment)
Detailed PPE Specifications:
  • Eye and Face Protection:

    • Safety Glasses: Must have side shields to protect from flying particles. They are the minimum requirement for any lab activity.[11]

    • Chemical Splash Goggles: Required when handling the solid powder or any solutions, as they form a seal around the eyes to protect against splashes.[9][11]

    • Face Shield: Should be used in addition to goggles when there is a significant risk of splashing, such as when handling larger volumes or during spill cleanup.[12][14]

  • Skin and Body Protection:

    • Lab Coat: A standard, buttoned lab coat is mandatory to protect skin and clothing.[12][13]

    • Gloves: Nitrile gloves are suitable for incidental contact with dilute solutions.[11][13] When handling the solid form or concentrated solutions, double-gloving provides an extra layer of protection. For prolonged contact or spill cleanup, select gloves based on the solvent used, consulting a glove compatibility chart. No single glove material protects against all chemicals.[9]

  • Respiratory Protection:

    • Work should always be conducted in a chemical fume hood to eliminate the need for respiratory protection.

    • If a fume hood is not feasible for a specific task, a comprehensive respiratory protection program compliant with OSHA 29 CFR 1910.134 must be implemented. This includes a risk assessment, selection of the appropriate respirator (e.g., an N95 respirator for powders or a half-mask respirator with organic vapor cartridges for solutions), fit-testing, and training.

Operational Plans and Step-by-Step Guidance

Adherence to standardized procedures is paramount for safety and experimental reproducibility.

Protocol 1: Weighing Solid Cholestenoic Acid and Preparing a Stock Solution

This protocol assumes the use of a chemical fume hood.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment: analytical balance, weigh paper, spatula, vials, and solvent.

  • Donning PPE:

    • Put on a lab coat and fasten it completely.

    • Don chemical splash goggles.

    • Don the first pair of nitrile gloves.

    • Don a second, outer pair of nitrile gloves.

  • Procedure:

    • Carefully open the container of Cholest-5-en-26-oic acid inside the fume hood. Avoid creating airborne dust.

    • Using a clean spatula, carefully transfer the desired amount of powder onto weigh paper on the balance.

    • Once weighed, gently transfer the powder into the designated vial.

    • Add the appropriate solvent to the vial to dissolve the compound.

    • Cap the vial securely and label it clearly according to laboratory and OSHA Hazard Communication standards.[15]

  • Post-Procedure & Doffing PPE:

    • Clean the spatula and work area thoroughly.

    • Dispose of the weigh paper and any contaminated bench paper in the designated solid chemical waste container.

    • To doff PPE:

      • Remove the outer pair of gloves and dispose of them.

      • Remove the lab coat.

      • Remove chemical splash goggles.

      • Remove the inner pair of gloves and dispose of them.

      • Wash hands thoroughly with soap and water.

Diagram: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling Cholestenoic Acid AssessForm Assess Physical Form and Concentration Start->AssessForm LowRisk Low Risk: Dilute Solution (<1 mg/mL) AssessForm->LowRisk Dilute Solution HighRisk High Risk: Solid Powder or Concentrated Solution AssessForm->HighRisk Solid or Concentrated PPE_Low PPE Level 1: - Lab Coat - Safety Glasses - Single Nitrile Gloves LowRisk->PPE_Low PPE_High PPE Level 2: - Lab Coat - Chemical Goggles - Double Nitrile Gloves - Work in Fume Hood HighRisk->PPE_High

Caption: Decision tree for selecting PPE based on the substance's form.

Storage and Disposal Plans

Proper storage and disposal are critical to the chemical lifecycle and laboratory safety.

Storage

Based on best practices for steroidal lipids, Cholest-5-en-26-oic acid should be stored under the following conditions:[16][17]

  • Temperature: Store at -20°C for long-term stability.

  • Atmosphere: Store under an inert gas (e.g., argon or nitrogen) to prevent potential oxidation, especially if it contains unsaturated bonds.

  • Container: Use a tightly sealed glass vial with a Teflon-lined cap. Avoid plastic containers for storage in organic solvents to prevent leaching of impurities.[16]

  • Location: Store in a designated, clearly labeled area within a freezer or refrigerator that is approved for chemical storage.

Disposal

As a potentially bioactive compound, it must not be disposed of down the drain or in regular trash.[18]

  • Waste Identification: All waste containing this compound (solid, solutions, contaminated labware) must be classified as hazardous chemical waste.

  • Waste Collection:

    • Solid Waste: Collect contaminated items like gloves, weigh paper, and pipette tips in a designated, labeled hazardous waste bag or container.

    • Liquid Waste: Collect unused solutions in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Final Disposal: Disposal must be handled by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[19][20] This typically involves incineration to ensure complete destruction of the compound.

By adhering to this comprehensive guide, researchers can confidently handle Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)-, upholding the highest standards of laboratory safety and scientific integrity.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards 1997 Occupational Safety CDC. (1997). eBay. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards 3rd Printing. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]

  • Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Laboratory Standard. (2023). Compliancy Group. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory. (2017). Westlab. Retrieved from [Link]

  • Personal Protective Equipment for Laboratories. (n.d.). Environmental Health and Safety, Amherst College. Retrieved from [Link]

  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Formation and metabolism of oxysterols and cholestenoic acids found in the mouse circulation. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • Bile acids and their oxo derivatives: environmentally safe materials for drug design and delivery. (2016). Taylor & Francis Online. Retrieved from [Link]

  • Safe use of bile acids and salts thereof as enhancers for nasal delivery of drugs. (n.d.). Google Patents.
  • Storage and handling of lipids. (n.d.). Avanti Polar Lipids. Retrieved from [Link]

  • CHOLEST-5-ENE-3.BETA.,26-DIOL, (25R)-. (n.d.). Global Substance Registration System. Retrieved from [Link]

  • Removing selected steroid hormones, biocides and pharmaceuticals from water by means of biogenic manganese oxide nanoparticles in situ at ppb levels. (2015). PubMed. Retrieved from [Link]

  • Cholest-5-ene-3,26-diol, (3β,25R)-. (n.d.). Angene Chemical. Retrieved from [Link]

  • Therapeutic bile acids and the risks for hepatotoxicity. (2018). PubMed. Retrieved from [Link]

  • cholestenoic acid-d5. (n.d.). Avanti Polar Lipids. Retrieved from [Link]

  • Importance of a Novel Oxidative Mechanism for Elimination of Intracellular Cholesterol in Humans. (1996). Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link]

  • (25R)-3.beta.-Hydroxycholest-5-en-26-oic acid. (n.d.). SpectraBase. Retrieved from [Link]

  • Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities. (2016). PLOS One. Retrieved from [Link]

  • WO2021225976A1 - Safe use of bile acids and their salts as enhancers for nasal delivery of pharmaceuticals. (2021). Google Patents.
  • Controlled Substance Disposal: 6 Safe Disposal Methods. (2025). Specific Waste Industries. Retrieved from [Link]

  • CsRx® Controlled Substance Disposal Service. (2019). Stericycle. Retrieved from [Link]

  • Bile Acids and Metabolic Regulation: Mechanisms and clinical responses to bile acid sequestration. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • Tips on Safe Storage, Disposal, and Use of Your Compounded Medications. (n.d.). Belmar Pharma Solutions. Retrieved from [Link]

  • Where and How to Dispose of Unused Medicines. (2025). U.S. Food and Drug Administration. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)-
Reactant of Route 2
Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)-
© Copyright 2026 BenchChem. All Rights Reserved.